An In-Depth Technical Guide to N-Benzyl-2-bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-N-methylbenzamide, including its chemical identity, physicochemical properties, a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-N-methylbenzamide, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
The structure of N-Benzyl-2-bromo-N-methylbenzamide consists of a central benzamide core. The benzene ring of the benzoyl group is substituted with a bromine atom at the ortho (2-) position. The amide nitrogen is substituted with both a methyl group and a benzyl group.
Physicochemical Data
The following table summarizes the key physicochemical properties of N-Benzyl-2-bromo-N-methylbenzamide.
Experimental Protocol: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide
The synthesis of N-Benzyl-2-bromo-N-methylbenzamide can be achieved through a two-step process involving the formation of 2-bromobenzoyl chloride followed by its reaction with N-benzylmethylamine. This method is a standard procedure for the preparation of N,N-disubstituted benzamides.
Step 1: Synthesis of 2-Bromobenzoyl Chloride
This procedure is adapted from the general synthesis of benzoyl chlorides from benzoic acids.
Reagents and Materials:
2-Bromobenzoic acid
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
Anhydrous dichloromethane (DCM) or another suitable inert solvent
Round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Distillation apparatus
Procedure:
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzoic acid in anhydrous DCM.
Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM).
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).
Once the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
The crude 2-bromobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.
Step 2: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide
This procedure outlines the acylation of N-benzylmethylamine with 2-bromobenzoyl chloride.
Reagents and Materials:
2-Bromobenzoyl chloride (from Step 1)
N-Benzylmethylamine
A non-nucleophilic base (e.g., triethylamine or pyridine)
Anhydrous dichloromethane (DCM) or another suitable inert solvent
Round-bottom flask
Addition funnel
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Silica gel for column chromatography
Procedure:
In a round-bottom flask, dissolve N-benzylmethylamine and the non-nucleophilic base (typically 1.1-1.5 equivalents) in anhydrous DCM.
Cool the flask in an ice bath to 0 °C.
Dissolve the 2-bromobenzoyl chloride in anhydrous DCM and add it to an addition funnel.
Add the 2-bromobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours or until the reaction is complete as monitored by TLC.
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude N-Benzyl-2-bromo-N-methylbenzamide by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthetic procedure described above.
CAS Number: 124461-28-5 This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-N-methylbenzamide, a halogenated aromatic amide of interest to researchers and professionals in the fields of organic syn...
Author: BenchChem Technical Support Team. Date: November 2025
CAS Number: 124461-28-5
This technical guide provides a comprehensive overview of N-Benzyl-2-bromo-N-methylbenzamide, a halogenated aromatic amide of interest to researchers and professionals in the fields of organic synthesis and drug development. This document outlines its chemical properties, provides a detailed experimental protocol for its synthesis, and includes relevant analytical data.
Chemical and Physical Properties
N-Benzyl-2-bromo-N-methylbenzamide is a white to off-white solid. A summary of its key chemical and physical properties is presented in the table below.[1]
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyl-N-methylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Benzyl-2-bromo-N-methylbenzamide.
Logical Workflow for Synthesis:
Synthesis workflow for N-Benzyl-2-bromo-N-methylbenzamide.
Analytical Data
The structure and purity of the synthesized N-Benzyl-2-bromo-N-methylbenzamide can be confirmed by various analytical techniques.
Analytical Data Type
Expected Characteristics
¹H NMR
Signals corresponding to the aromatic protons of the benzyl and bromobenzoyl groups, the benzylic methylene protons, and the N-methyl protons.
¹³C NMR
Resonances for the carbonyl carbon, aromatic carbons, benzylic carbon, and the N-methyl carbon.
Mass Spectrometry (MS)
A molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 303/305 for the bromine isotopes).
Infrared (IR) Spectroscopy
A characteristic strong absorption band for the amide carbonyl group (C=O) typically in the range of 1630-1680 cm⁻¹.
Biological Activity
While specific biological data for N-Benzyl-2-bromo-N-methylbenzamide is not extensively available in the public domain, related N-substituted benzamide derivatives have been investigated for their potential as antitumor agents.[6][7] For instance, some studies have focused on N-substituted benzamides as histone deacetylase (HDAC) inhibitors.[6] Further research is required to elucidate the specific biological profile of N-Benzyl-2-bromo-N-methylbenzamide.
Signaling Pathway Hypothesis (General for HDAC Inhibitors):
The diagram below illustrates a generalized signaling pathway that could be influenced by a hypothetical HDAC inhibitor. This is for illustrative purposes only, as the specific activity of N-Benzyl-2-bromo-N-methylbenzamide has not been determined.
Hypothetical signaling pathway for HDAC inhibition.
Conclusion
This technical guide has provided essential information regarding N-Benzyl-2-bromo-N-methylbenzamide (CAS No. 124461-28-5), including its chemical properties, a detailed synthesis protocol, and an overview of relevant analytical data. While its specific biological functions are yet to be fully explored, its structural similarity to other biologically active benzamides suggests it may be a valuable compound for further investigation in medicinal chemistry and drug discovery.
Physical and chemical properties of "N-Benzyl-2-bromo-N-methylbenzamide"
An In-depth Technical Guide to the Physical and Chemical Properties of N-Benzyl-2-bromo-N-methylbenzamide For Researchers, Scientists, and Drug Development Professionals Introduction N-Benzyl-2-bromo-N-methylbenzamide is...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to the Physical and Chemical Properties of N-Benzyl-2-bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2-bromo-N-methylbenzamide is a substituted aromatic amide. Compounds of this class are of interest in medicinal chemistry and organic synthesis as intermediates for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of its known physical and chemical properties, a plausible synthesis protocol, and safety and handling information, compiled from available chemical data sources.
Physicochemical Properties
Quantitative data for N-Benzyl-2-bromo-N-methylbenzamide is summarized below. It is important to note that while computed data is available, specific experimental values for properties such as melting and boiling points are not readily found in publicly accessible literature.[1]
Table 1: Identifiers and Computed Physical Properties of N-Benzyl-2-bromo-N-methylbenzamide
While a specific, peer-reviewed synthesis protocol for N-Benzyl-2-bromo-N-methylbenzamide was not found, a standard and plausible method would be the acylation of N-benzylmethylamine with 2-bromobenzoyl chloride. The following is a representative experimental protocol based on general chemical principles for amide synthesis.
Representative Synthesis of N-Benzyl-2-bromo-N-methylbenzamide
Objective: To synthesize N-Benzyl-2-bromo-N-methylbenzamide from 2-bromobenzoyl chloride and N-benzylmethylamine.
Materials:
2-bromobenzoyl chloride
N-benzylmethylamine
Triethylamine (or another suitable base like pyridine)
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
1 M Hydrochloric acid (HCl)
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylmethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
Addition of Acid Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred amine solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
Workup:
Quench the reaction with water.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[4]
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography, using a suitable eluent system such as a gradient of ethyl acetate in hexane.[3][5]
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: A general workflow for the synthesis and characterization of N-Benzyl-2-bromo-N-methylbenzamide.
Chemical Reactivity and Stability
Reactivity: As a tertiary amide, the amide bond is relatively stable. The aryl bromide functionality can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C or C-N bonds, making it a useful synthetic intermediate.
Stability: The compound should be stable under standard laboratory conditions.
Safety and Handling
The following information is derived from the Safety Data Sheet (SDS) for N-Benzyl-2-bromo-N-methylbenzamide.[1]
Table 3: Safety and Handling Information
Aspect
Recommendation
GHS Classification
Hazard statement(s), pictogram(s), and signal word are not available. Handle with caution as with any uncharacterized chemical.
First Aid Measures
If inhaled: Move person to fresh air. In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes. If swallowed: Rinse mouth with water. In all cases, consult a physician.
Fire-Fighting
Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus if necessary.
Accidental Release
Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation. Evacuate personnel to safe areas.
Handling
Handle in accordance with good industrial hygiene and safety practices. Avoid formation of dust and aerosols.
Storage
Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.
Personal Protection
Eye/face protection: Safety glasses with side-shields. Skin protection: Handle with gloves and wear impervious clothing. Respiratory protection: Wear a dust mask when handling large quantities.
Logical Relationships of Presented Data
The following diagram illustrates the interconnectedness of the information provided in this guide.
Caption: A logical diagram showing the structure of the information presented in this technical guide.
An In-depth Technical Guide to N-Benzyl-2-bromo-N-methylbenzamide
This guide provides comprehensive technical information on N-Benzyl-2-bromo-N-methylbenzamide, including its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the syn...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides comprehensive technical information on N-Benzyl-2-bromo-N-methylbenzamide, including its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Compound Properties
N-Benzyl-2-bromo-N-methylbenzamide is a substituted benzamide derivative. Such compounds are often investigated in medicinal chemistry and are used as intermediates in the synthesis of more complex molecules, including heterocyclic systems.
The synthesis of N-Benzyl-2-bromo-N-methylbenzamide is typically achieved through the nucleophilic acyl substitution of 2-bromobenzoyl chloride with N-benzylmethylamine. This reaction, a form of amidation, is a common and effective method for forming amide bonds.
Experimental Workflow Diagram
Caption: Synthetic workflow for N-Benzyl-2-bromo-N-methylbenzamide.
Experimental Protocols
General Procedure for the Synthesis of N-Benzyl-2-bromo-N-methylbenzamide
This protocol details the amidation of 2-bromobenzoyl chloride with N-benzylmethylamine.
Materials:
2-bromobenzoyl chloride
N-benzylmethylamine
Triethylamine (Et₃N) or other suitable base
Dichloromethane (DCM) or other suitable aprotic solvent
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for elution
Procedure:
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzylmethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
Addition of Acyl Chloride: Dissolve 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred amine solution at 0°C.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
Work-up:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Benzyl-2-bromo-N-methylbenzamide.
Safety Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
2-bromobenzoyl chloride is corrosive and moisture-sensitive; handle with care.
Dichloromethane is a volatile and potentially carcinogenic solvent.
This guide provides a foundational understanding of N-Benzyl-2-bromo-N-methylbenzamide, its properties, and a reliable method for its synthesis. The provided protocol can be adapted and optimized based on specific laboratory conditions and desired scale.
An In-depth Technical Guide to the Structural Analogs and Derivatives of N-Benzyl-2-bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals Abstract N-Benzyl-2-bromo-N-methylbenzamide is a synthetic compound belonging to the diverse class of benzamides, a scaffold of significant interest in medi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Benzyl-2-bromo-N-methylbenzamide is a synthetic compound belonging to the diverse class of benzamides, a scaffold of significant interest in medicinal chemistry. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its structural features suggest potential for interaction with various biological targets. This guide explores the landscape of its structural analogs and derivatives, drawing upon established structure-activity relationships (SAR) within the broader N-benzylbenzamide and substituted benzamide families. We will delve into potential therapeutic applications, synthetic strategies, and detailed experimental protocols for the evaluation of novel analogs. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the exploration of this chemical space.
Introduction: The Benzamide Scaffold
Benzamides are a versatile class of compounds characterized by a benzene ring attached to an amide functional group. This structural motif is present in a wide array of pharmaceuticals with diverse therapeutic applications. The N-benzyl and N-methyl substitutions on the amide nitrogen, coupled with the bromine at the 2-position of the benzoyl ring in N-Benzyl-2-bromo-N-methylbenzamide, create a unique three-dimensional structure with potential for specific receptor interactions.
Based on the known activities of structurally related compounds, analogs of N-Benzyl-2-bromo-N-methylbenzamide could potentially be explored for, but are not limited to, the following therapeutic areas:
Oncology: As tubulin polymerization inhibitors.
Neuropharmacology: As dopamine receptor modulators.
Metabolic Diseases: As dual soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ) modulators.
Structural Analogs and Derivatives: A Landscape of Potential
The core structure of N-Benzyl-2-bromo-N-methylbenzamide offers several points for modification to generate a library of analogs for biological screening. The key areas for derivatization include:
The Benzoyl Ring: Substitution at the 2-position with other halogens (F, Cl, I) or different electron-withdrawing or electron-donating groups can significantly impact activity.
The N-Benzyl Group: Substitutions on the phenyl ring of the benzyl group can influence potency and selectivity.
The N-Methyl Group: Replacement of the methyl group with other alkyl chains of varying lengths can alter lipophilicity and steric hindrance.
Structure-Activity Relationships (SAR)
Based on published research on related N-benzylbenzamide and substituted benzamide derivatives, the following SAR principles can be inferred and applied to the design of novel analogs of N-Benzyl-2-bromo-N-methylbenzamide:
Target Class
Structural Modification
Predicted Effect on Activity
Tubulin Polymerization Inhibitors
Introduction of a trimethoxyphenyl moiety on the N-benzyl ring.
Potent inhibition of tubulin polymerization, leading to anticancer activity.
Variations in the substitution pattern on the benzoyl ring.
Can modulate the binding affinity to the colchicine binding site on tubulin.
Dopamine Receptor Modulators
Introduction of a basic amine-containing moiety, often at the para-position of the N-benzyl group.
Can confer affinity for D2/D3 dopamine receptors, with potential for antipsychotic or antidepressant activity.
A 2-methoxy or related group on the benzoyl ring.
Often a key feature for high-affinity dopamine receptor ligands.
sEH/PPARγ Dual Modulators
A carboxylic acid or bioisostere on the N-benzyl portion.
Essential for PPARγ agonism.
A trifluoromethyl group on the benzoyl ring.
Can enhance sEH inhibitory activity.
Synthetic Methodologies
The synthesis of N-Benzyl-2-bromo-N-methylbenzamide and its analogs can be achieved through standard amide bond formation reactions. A general synthetic workflow is outlined below.
Caption: General synthetic workflow for N-Benzyl-2-bromo-N-methylbenzamide analogs.
Experimental Protocol: General Procedure for the Synthesis of N-Benzyl-2-bromo-N-methylbenzamide Analogs
Acid Chloride Formation: To a solution of the appropriately substituted 2-bromobenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) may be added. The reaction mixture is stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
Amide Coupling: The crude acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired N-benzyl-N-methylamine derivative (1.1 eq) and a base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours.
Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-benzyl-2-bromo-N-methylbenzamide analog.
Biological Evaluation: Experimental Protocols
To assess the potential therapeutic applications of novel analogs, a series of in vitro assays can be employed.
Tubulin Polymerization Inhibition Assay
This assay determines the effect of a compound on the polymerization of tubulin into microtubules.
Caption: Workflow for a tubulin polymerization inhibition assay.
Protocol:
Reconstitute lyophilized bovine or porcine brain tubulin to a final concentration of 3-5 mg/mL in ice-cold G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP).
Add test compounds, dissolved in an appropriate solvent (e.g., DMSO), to the wells of a pre-warmed 96-well plate.
Initiate the polymerization by adding the cold tubulin solution to the wells.
Immediately place the plate in a spectrophotometer capable of maintaining a temperature of 37°C and record the absorbance at 340 nm every minute for 60 minutes.
The rate of polymerization is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated relative to a vehicle control. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.
Dopamine D2 Receptor Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the dopamine D2 receptor.
Protocol:
Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone or [3H]-raclopride) and varying concentrations of the test compound.
The incubation is carried out in a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) at room temperature for 60-90 minutes.
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
The filters are washed with ice-cold buffer to remove unbound radioligand.
The radioactivity retained on the filters is quantified by liquid scintillation counting.
Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol or sulpiride).
The percentage of inhibition of radioligand binding is calculated, and Ki values are determined using the Cheng-Prusoff equation.
PPARγ Activity Assay
This assay quantifies the activation of the PPARγ receptor by a test compound.
Caption: Simplified PPARγ signaling pathway.
Protocol (Cell-Based Reporter Assay):
Use a cell line (e.g., HEK293T or HepG2) transiently or stably co-transfected with an expression vector for full-length human PPARγ and a reporter plasmid containing a luciferase gene under the control of a PPAR-responsive element (PPRE).
Plate the cells in a 96-well plate and allow them to adhere overnight.
Treat the cells with varying concentrations of the test compounds for 18-24 hours.
Lyse the cells and measure the luciferase activity using a luminometer.
The fold activation is calculated relative to a vehicle control. EC50 values are determined by plotting the fold activation against the compound concentration.
Conclusion and Future Directions
The N-Benzyl-2-bromo-N-methylbenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the established structure-activity relationships of related benzamide derivatives, medicinal chemists can design and synthesize focused libraries of analogs with a higher probability of exhibiting desired biological activities. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these new chemical entities.
Future research should focus on the synthesis and screening of a diverse set of analogs with modifications at the key positions identified. Promising lead compounds can then be further optimized for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying clinical candidates for the treatment of cancer, neurological disorders, or metabolic diseases. The integration of computational modeling and in silico screening can further enhance the efficiency of the drug discovery process in this chemical space.
Exploratory
The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone
An In-depth Guide to the Discovery, History, and Application of Benzamide Compounds The story of benzamide and its derivatives is a compelling narrative of chemical exploration, serendipitous discovery, and rational drug...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Guide to the Discovery, History, and Application of Benzamide Compounds
The story of benzamide and its derivatives is a compelling narrative of chemical exploration, serendipitous discovery, and rational drug design. From the simplest amide of benzoic acid, a vast and versatile class of compounds has emerged, impacting fields as diverse as psychiatry, cardiology, and oncology. This technical guide delves into the history of benzamide compounds, tracing their evolution from laboratory synthesis to their role as indispensable therapeutic agents. It provides researchers, scientists, and drug development professionals with a comprehensive overview of key discoveries, mechanisms of action, and the experimental foundations that underpin this important chemical class.
Early History and Foundational Syntheses
Benzamide (C₆H₅CONH₂) is the parent compound of the class, a simple aromatic amide first synthesized in the 19th century.[1] While early reports focused on its basic chemical properties and reactions, its true potential lay dormant. The core benzamide structure, a benzene ring attached to a carboxamide group, proved to be a remarkably versatile scaffold for chemical modification.[1]
The synthesis of benzamides can be achieved through various classical organic chemistry reactions. One of the most common and historically significant methods is the reaction of benzoyl chloride with ammonia or a primary/secondary amine. This nucleophilic acyl substitution reaction is efficient and adaptable, allowing for the creation of a wide array of substituted benzamide derivatives.[2] Other methods include the hydrolysis of aromatic nitriles and the direct condensation of carboxylic acids and amines.[3][4]
The Dawn of a Therapeutic Era: Procainamide
The first major therapeutic breakthrough for a benzamide derivative came in the mid-20th century. The search for a new antiarrhythmic drug was spurred by a wartime shortage of quinidine, which was derived from cinchona alkaloids.[5] Researchers noted that the local anesthetic procaine had antiarrhythmic properties but was quickly hydrolyzed in the body. By replacing the ester linkage in procaine with a more stable amide bond, scientists created procainamide .
This modification resulted in a compound with similar cardiac effects to quinidine but with a more favorable pharmacokinetic profile.[5] Approved by the US FDA on June 2, 1950, procainamide became a vital tool for treating life-threatening ventricular arrhythmias.[5][6] Its mechanism involves blocking fast sodium channels in cardiac cells, thereby slowing electrical conduction and reducing myocardial excitability.[6][7]
Serendipity and Signaling: The Discovery of Metoclopramide
The development of metoclopramide is a classic example of serendipity in drug discovery. In the mid-1950s, scientists at the French Laboratoires Delagrange were working to improve the properties of procainamide.[8] They synthesized a series of related structures and discovered that one compound, metoclopramide, had potent anti-emetic and gastrointestinal prokinetic properties, with negligible of the local anesthetic or antiarrhythmic effects of its parent compound.[8][9]
Initially marketed in the 1960s, the full picture of metoclopramide's mechanism took years to unravel.[9][10] It was found to be a potent antagonist of dopamine D2 receptors, which explained its anti-emetic action on the chemoreceptor trigger zone in the brain.[8][11] Further research revealed a more complex pharmacology:
5-HT3 Receptor Antagonism : At higher doses, metoclopramide also blocks serotonin 5-HT3 receptors, contributing significantly to its efficacy against chemotherapy-induced nausea and vomiting.[9][10]
5-HT4 Receptor Agonism : Its ability to stimulate gastrointestinal motility is mediated by agonism at 5-HT4 receptors on myenteric neurons, which enhances cholinergic activity.[10]
The elucidation of metoclopramide's multifaceted mechanism opened up new avenues of research, directly leading to the development of selective 5-HT3 antagonists (e.g., ondansetron) and 5-HT4 agonists, revolutionizing the management of emesis and gastrointestinal disorders.[9][10]
The Benzamides in Psychiatry: Atypical Antipsychotics
Following the success of early benzamides, researchers explored their potential in treating central nervous system disorders. This led to the development of a new class of "atypical" antipsychotics, distinct from the earlier phenothiazines.[12]
Sulpiride , developed in the 1960s, was a key member of this new class.[13] Unlike typical antipsychotics which have a broad receptor binding profile, sulpiride and other benzamides like amisulpride exhibit high selectivity as antagonists for dopamine D2 and D3 receptors.[13][14][15] This selectivity is thought to be responsible for their unique clinical profile: efficacy against both the positive (e.g., hallucinations) and negative (e.g., apathy) symptoms of schizophrenia, with a lower incidence of extrapyramidal side effects (movement disorders) compared to older drugs.[14][16][17]
The dose of the benzamide antipsychotic is critical to its effect; at low doses, they can have a "disinhibitory" or activating effect by preferentially blocking presynaptic autoreceptors, leading to an increase in dopamine release.[14] At higher doses, they act as conventional postsynaptic dopamine receptor blockers.[14]
Modern Research and Future Directions
Research into benzamide compounds continues to expand into new therapeutic areas. Their inherent versatility as a chemical scaffold allows for the development of inhibitors for a wide range of biological targets. Current areas of investigation include:
Anticancer Agents : Benzamide riboside and its analogues act as inhibitors of IMP dehydrogenase (IMPDH), an enzyme crucial for the synthesis of guanine nucleotides in proliferating cancer cells.[18]
Antibacterial Agents : Certain benzamide derivatives have been identified as potent inhibitors of the bacterial cell division protein FtsZ, making them promising candidates for new antibiotics to combat resistant strains like MRSA.[19][20][21]
Neuroprotective Agents : Novel benzyloxy benzamide derivatives are being developed as inhibitors of the PSD95-nNOS interaction, a potential therapeutic strategy for ischemic stroke.[22]
Antidiabetic Agents : Benzamide derivatives are being explored as glucokinase activators for the treatment of type 2 diabetes.[23]
Quantitative Data Summary
The following tables summarize key information and available quantitative data for representative benzamide compounds.
Table 1: Timeline and Properties of Key Benzamide Drugs
Note: Data for Amisulpride is representative and sourced from publicly available pharmacology databases. Ki values represent the concentration of the drug that binds to 50% of the receptors in vitro; lower values indicate higher affinity.
Experimental Protocols
Detailed experimental protocols are found in primary scientific literature. The following are generalized methodologies representing common procedures for the synthesis and evaluation of benzamide compounds.
Protocol 1: General Synthesis of a Benzamide Derivative
This protocol outlines the synthesis of a substituted benzamide from a corresponding benzoyl chloride and an amine, a common laboratory procedure.[2][24]
Reaction Setup : A solution of the desired amine (1.0 equivalent) and a base (e.g., triethylamine, 1.2 equivalents) is prepared in an appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath.
Addition of Acyl Chloride : The substituted benzoyl chloride (1.1 equivalents), dissolved in the same solvent, is added dropwise to the cooled amine solution over 15-30 minutes with continuous stirring.
Reaction : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
Workup : Upon completion, the reaction mixture is diluted with water and the organic layer is separated. The aqueous layer is extracted two more times with the organic solvent.
Purification : The combined organic extracts are washed sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.
Final Product : The resulting crude solid is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure benzamide product.
Protocol 2: General Radioligand Receptor Binding Assay
This protocol describes a typical experiment to determine the binding affinity of a benzamide compound for a specific receptor (e.g., Dopamine D2).
Membrane Preparation : Cell membranes expressing the target receptor (e.g., human Dopamine D2 receptor) are prepared from cultured cells or animal brain tissue through homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
Assay Setup : The assay is performed in microtiter plates. To each well, the following are added:
A fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [³H]-Spiperone).
Varying concentrations of the unlabeled test compound (the benzamide derivative).
The prepared cell membranes.
Nonspecific Binding Control : A set of wells contains the radioligand and membranes, but with a very high concentration of a known unlabeled ligand to determine the amount of nonspecific binding.
Incubation : The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
Harvesting : The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
Quantification : The filters are washed with ice-cold buffer, and the radioactivity retained on each filter is measured using a scintillation counter.
Data Analysis : The specific binding is calculated by subtracting the nonspecific binding from the total binding. The data are then analyzed using nonlinear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key historical and mechanistic aspects of benzamide compounds.
Caption: Historical development of key therapeutic benzamides.
Caption: Multi-receptor mechanism of action for metoclopramide.
Caption: General experimental workflow for benzamide synthesis.
Solubility Profile of N-Benzyl-2-bromo-N-methylbenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction N-Benzyl-2-bromo-N-methylbenzamide is a substituted benzamide derivative of interest in synthetic chemistry and potentially in drug discovery....
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Benzyl-2-bromo-N-methylbenzamide is a substituted benzamide derivative of interest in synthetic chemistry and potentially in drug discovery. Understanding its solubility in common laboratory solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of N-Benzyl-2-bromo-N-methylbenzamide based on its chemical structure and the principle of "like dissolves like." Furthermore, it outlines a detailed experimental protocol for the quantitative determination of its solubility.
Predicted Solubility of N-Benzyl-2-bromo-N-methylbenzamide
Molecular Structure Analysis:
N-Benzyl-2-bromo-N-methylbenzamide (C15H14BrNO) possesses both nonpolar and polar characteristics.[1] The presence of two phenyl rings (benzyl and bromobenzoyl groups) contributes to its nonpolar, hydrophobic nature. The tertiary amide group (-CON(CH3)-) and the bromine atom introduce polarity to the molecule. The overall molecule has a calculated LogP of 3.6, indicating a preference for lipophilic environments.[1]
Based on the principle of "like dissolves like," it is anticipated that N-Benzyl-2-bromo-N-methylbenzamide will exhibit better solubility in organic solvents, particularly those with moderate to low polarity, and poor solubility in highly polar solvents like water.
Predicted Solubility in Common Laboratory Solvents
The following table summarizes the predicted solubility of N-Benzyl-2-bromo-N-methylbenzamide in a range of common laboratory solvents, categorized by their polarity.
Solvent
Chemical Formula
Polarity
Predicted Solubility
Water
H₂O
High
Insoluble
Methanol
CH₃OH
High
Sparingly Soluble to Soluble
Ethanol
C₂H₅OH
High
Soluble
Acetone
C₃H₆O
Medium
Soluble
Dichloromethane (DCM)
CH₂Cl₂
Medium
Very Soluble
Chloroform
CHCl₃
Medium
Very Soluble
Ethyl Acetate
C₄H₈O₂
Medium
Soluble
Dimethyl Sulfoxide (DMSO)
C₂H₆OS
High (Aprotic)
Very Soluble
Dimethylformamide (DMF)
C₃H₇NO
High (Aprotic)
Very Soluble
Toluene
C₇H₈
Low
Soluble
Hexane
C₆H₁₄
Low
Sparingly Soluble to Insoluble
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol is recommended. This method is based on the shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment:
N-Benzyl-2-bromo-N-methylbenzamide (solid)
Selected solvents (high purity grade)
Analytical balance (± 0.1 mg)
Vials with screw caps (e.g., 20 mL scintillation vials)
Thermostatic shaker or incubator capable of maintaining a constant temperature
Centrifuge
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of N-Benzyl-2-bromo-N-methylbenzamide to a vial containing a known volume of the selected solvent (e.g., 5 mL). The excess solid is crucial to ensure that a saturated solution is formed.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
Sample Collection and Preparation:
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid.
Analysis:
Prepare a series of standard solutions of N-Benzyl-2-bromo-N-methylbenzamide of known concentrations in the same solvent.
Analyze both the standard solutions and the filtered saturated solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.
Determine the concentration of N-Benzyl-2-bromo-N-methylbenzamide in the saturated solution by interpolating its analytical response on the calibration curve.
Data Reporting:
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or molarity (mol/L), at the specified temperature.
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
Visualizations
To further clarify the concepts and procedures, the following diagrams are provided.
Potential Biological Activities of Substituted Benzamides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Substituted benzamides represent a versatile class of chemical compounds with a broad spectrum of biological activities, leading to their successful develop...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Substituted benzamides represent a versatile class of chemical compounds with a broad spectrum of biological activities, leading to their successful development as therapeutic agents for a variety of diseases. This technical guide provides an in-depth overview of the core biological activities of substituted benzamides, focusing on their applications as antipsychotic, anticancer, antiemetic, and antibacterial agents. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
Antipsychotic Activity
Substituted benzamides are a cornerstone of treatment for psychotic disorders, primarily acting as antagonists at dopamine D2-like receptors.[1][2][3] Their unique pharmacological profiles, often characterized by selectivity for the mesolimbic dopamine pathways, contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[1][4]
Mechanism of Action: Dopamine Receptor Antagonism
The antipsychotic effects of substituted benzamides are primarily mediated through the blockade of dopamine D2 and D3 receptors.[1][2][5] Amisulpride, a prominent example, exhibits a dose-dependent mechanism of action. At low doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine transmission and is thought to alleviate negative symptoms.[1][2][6] At higher doses, it acts as a potent antagonist at postsynaptic D2/D3 receptors, mitigating the positive symptoms of schizophrenia.[1][2][6]
Dopamine D2 receptor signaling and benzamide antagonism.
Quantitative Data: Receptor Binding Affinities
The affinity of substituted benzamides for dopamine receptors is a key determinant of their potency. The table below summarizes the binding affinities (Ki values) of selected benzamides for human dopamine D2 and D3 receptors.
Objective: To determine the binding affinity of a test compound for dopamine D2/D3 receptors using a radioligand competition assay with [3H]-spiperone.
Materials:
HEK293 cells stably expressing human dopamine D2 or D3 receptors
Cell culture medium and supplements
Phosphate-buffered saline (PBS)
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
[3H]-spiperone (radioligand)
Unlabeled spiperone or haloperidol (for non-specific binding determination)
Test substituted benzamide compounds
96-well microplates
Scintillation vials and cocktail
Liquid scintillation counter
Filtration apparatus with glass fiber filters
Procedure:
Membrane Preparation:
Culture HEK293 cells expressing the target dopamine receptor to confluency.
Harvest the cells and homogenize them in ice-cold assay buffer.
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
Binding Assay:
In a 96-well plate, add the following in triplicate:
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-spiperone solution (at a final concentration near its Kd), and 50 µL of the membrane preparation.
Non-specific Binding: 50 µL of unlabeled spiperone or haloperidol solution (at a final concentration of 10 µM), 50 µL of [3H]-spiperone solution, and 50 µL of the membrane preparation.
Competition Binding: 50 µL of the test substituted benzamide at various concentrations, 50 µL of [3H]-spiperone solution, and 50 µL of the membrane preparation.
Incubate the plate at room temperature for 60-90 minutes.
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticancer Activity
Certain substituted benzamides have emerged as promising anticancer agents, primarily through their ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often associated with cancer.
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
HDAC inhibitors, such as the substituted benzamide Entinostat (MS-275), function by blocking the active site of HDAC enzymes. This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. The downstream effects include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
Mechanism of action of HDAC-inhibiting benzamides.
Quantitative Data: HDAC Inhibition and Anticancer Potency
The efficacy of anticancer benzamides is quantified by their IC50 values for HDAC inhibition and their cytotoxic effects on cancer cell lines.
Table 2.1: HDAC Inhibitory Activity of Entinostat (MS-275)
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of a substituted benzamide on cancer cells and determine its IC50 value.
Materials:
Cancer cell line of interest
Complete cell culture medium
Phosphate-buffered saline (PBS)
Trypsin-EDTA
Substituted benzamide test compound
Dimethyl sulfoxide (DMSO) for dissolving the compound
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
96-well cell culture plates
Microplate reader
Procedure:
Cell Seeding:
Harvest and count the cancer cells.
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cell attachment.
Compound Treatment:
Prepare a stock solution of the substituted benzamide in DMSO.
Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay:
After the incubation period, add 10-20 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
Carefully remove the medium containing MTT.
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Antiemetic Activity
Substituted benzamides, such as metoclopramide, are widely used as antiemetic agents to prevent and treat nausea and vomiting, particularly those induced by chemotherapy and postoperative states. Their mechanism of action involves antagonism at both dopamine and serotonin receptors.
Mechanism of Action: 5-HT3 and D2 Receptor Antagonism
The antiemetic effects of these benzamides are attributed to their ability to block 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract, as well as D2 receptors in the CTZ. This dual antagonism effectively suppresses the signaling pathways that lead to the vomiting reflex.
A growing body of research is exploring the potential of substituted benzamides as novel antibacterial agents. These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.
Mechanism of Action
The precise mechanisms of antibacterial action for many substituted benzamides are still under investigation. However, some have been shown to inhibit essential bacterial enzymes or disrupt cell wall synthesis.
The antibacterial efficacy of substituted benzamides is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the MIC of a substituted benzamide against a specific bacterial strain.
Materials:
Bacterial strain of interest
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
Substituted benzamide test compound
Sterile 96-well microplates
Spectrophotometer
Incubator
Procedure:
Inoculum Preparation:
Culture the bacterial strain overnight in the appropriate growth medium.
Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
Further dilute the standardized inoculum in fresh medium to the final desired concentration for the assay (e.g., 5 x 10^5 CFU/mL).
Compound Dilution:
Prepare a stock solution of the substituted benzamide in a suitable solvent.
Perform a two-fold serial dilution of the compound in the growth medium in a 96-well plate to obtain a range of concentrations.
Inoculation and Incubation:
Add an equal volume of the prepared bacterial inoculum to each well of the plate containing the serially diluted compound.
Include a positive control (inoculum without compound) and a negative control (medium without inoculum).
Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.
MIC Determination:
After incubation, visually inspect the wells for turbidity (bacterial growth).
The MIC is the lowest concentration of the compound at which no visible growth is observed.
Optionally, the optical density (OD) of each well can be measured using a microplate reader at 600 nm to quantify bacterial growth.
Synthetic Methodologies
The synthesis of substituted benzamides is typically achieved through the formation of an amide bond between a substituted benzoic acid or its derivative and an appropriate amine.
General Synthetic Procedure
A common and straightforward method involves the reaction of a substituted benzoyl chloride with an amine in the presence of a base.
General workflow for the synthesis of substituted benzamides.
Experimental Protocol: Synthesis of a Substituted Benzamide
Objective: To synthesize a substituted benzamide from a substituted benzoyl chloride and an amine.
Purification supplies (e.g., silica gel for chromatography, recrystallization solvents)
Analytical instruments for characterization (NMR, Mass Spectrometry, IR Spectroscopy)
Procedure:
Reaction Setup:
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine and the base in the anhydrous solvent.
Cool the solution in an ice bath.
Addition of Benzoyl Chloride:
Dissolve the substituted benzoyl chloride in the anhydrous solvent.
Add the benzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
Work-up:
Quench the reaction by adding water or a dilute aqueous acid solution.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent.
Wash the organic layer sequentially with dilute acid, dilute base, and brine.
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization:
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterize the purified substituted benzamide using spectroscopic methods (1H NMR, 13C NMR, Mass Spectrometry, and IR Spectroscopy) to confirm its structure and purity.
Other Emerging Biological Activities
Beyond the well-established roles of substituted benzamides, ongoing research continues to uncover new therapeutic potentials.
Hedgehog Signaling Pathway Inhibition
Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in several types of cancer. These compounds often target the Smoothened (SMO) receptor, a key component of the Hh pathway.
Inhibition of the Hedgehog signaling pathway by substituted benzamides.
STAT3 Signaling Pathway Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is constitutively activated in many cancers, promoting cell proliferation and survival. Novel substituted benzamides have been designed as inhibitors of the STAT3 signaling pathway, demonstrating potential as targeted cancer therapies.[1][5][6]
Inhibition of the STAT3 signaling pathway by substituted benzamides.
Conclusion
Substituted benzamides are a clinically and mechanistically diverse class of compounds with a wide array of biological activities. Their utility as antipsychotics and antiemetics is well-established, and their potential as anticancer and antibacterial agents is an active and promising area of research. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved therapeutic agents based on the versatile benzamide scaffold. This guide serves as a foundational resource for researchers aiming to contribute to this exciting field.
Application Notes and Protocols: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed laboratory protocol for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide, a tertiary benzamide derivative. The...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed laboratory protocol for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide, a tertiary benzamide derivative. The synthesis is achieved through the acylation of N-benzylmethylamine with 2-bromobenzoyl chloride in the presence of a non-nucleophilic base. This protocol includes a comprehensive list of reagents and equipment, a step-by-step experimental procedure, and guidelines for purification and characterization of the final product. The provided data and workflow are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction
N-Benzyl-2-bromo-N-methylbenzamide is a chemical compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. The presence of the bromo- and benzyl- moieties offers sites for further chemical modifications, making it a versatile intermediate. The synthesis protocol outlined herein describes a reliable and straightforward method for the preparation of this compound in a laboratory setting. The reaction proceeds via a nucleophilic acyl substitution, a fundamental transformation in organic chemistry.
Materials and Methods
Reagents and Solvents
Reagent/Solvent
Molecular Formula
Molar Mass ( g/mol )
CAS Number
Supplier Notes
2-Bromobenzoyl chloride
C₇H₄BrClO
219.46
7154-66-7
Reagent grade, ≥98%
N-Benzylmethylamine
C₈H₁₁N
121.18
103-67-3
Reagent grade, ≥98%
Triethylamine (TEA)
C₆H₁₅N
101.19
121-44-8
Anhydrous, ≥99%
Dichloromethane (DCM)
CH₂Cl₂
84.93
75-09-2
Anhydrous, ≥99.8%
Sodium Bicarbonate
NaHCO₃
84.01
144-55-8
Saturated aqueous solution
Brine
NaCl (aq)
-
-
Saturated aqueous solution
Anhydrous Magnesium Sulfate
MgSO₄
120.37
7487-88-9
For drying
Silica Gel
SiO₂
60.08
7631-86-9
For column chromatography, 230-400 mesh
Ethyl Acetate
C₄H₈O₂
88.11
141-78-6
HPLC grade for chromatography
Hexane
C₆H₁₄
86.18
110-54-3
HPLC grade for chromatography
Equipment
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Glass column for chromatography
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Standard laboratory glassware
Experimental Protocol
The synthesis of N-Benzyl-2-bromo-N-methylbenzamide is performed via the acylation of N-benzylmethylamine with 2-bromobenzoyl chloride.
Reaction Workflow Diagram
Caption: Workflow for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide.
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-benzylmethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, ~0.2 M relative to the amine).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Acyl Chloride: Add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over a period of 15-20 minutes.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Quenching and Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-Benzyl-2-bromo-N-methylbenzamide.
Results and Characterization
The final product, N-Benzyl-2-bromo-N-methylbenzamide, is expected to be a solid or a viscous oil at room temperature. The structure and purity should be confirmed by spectroscopic methods.
Mass Spectrometry (EI): m/z (%) = 303/305 [M]⁺ (corresponding to Br isotopes), 224 [M-Br]⁺, 91 [C₇H₇]⁺.
Discussion
The described protocol provides a robust method for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide. The use of triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, thus driving the equilibrium towards product formation. The aqueous work-up effectively removes the triethylamine hydrochloride salt and any unreacted starting materials. Purification by column chromatography is a standard and effective method for obtaining the product in high purity. The expected spectroscopic data will confirm the successful synthesis of the target molecule.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
2-Bromobenzoyl chloride is corrosive and lachrymatory; handle with care.
Dichloromethane is a volatile and potentially carcinogenic solvent.
Triethylamine has a strong, unpleasant odor and is flammable.
This protocol is intended for use by trained laboratory personnel. Please consult the Safety Data Sheets (SDS) for all chemicals before use.
Applications of "N-Benzyl-2-bromo-N-methylbenzamide" in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the use of "N-Benzyl-2-bromo-N-methylbenzamide" in organic synthesis. This...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of "N-Benzyl-2-bromo-N-methylbenzamide" in organic synthesis. This versatile building block serves as a key precursor for the construction of complex heterocyclic scaffolds, particularly through intramolecular cyclization reactions. Furthermore, the broader class of N-benzylbenzamide derivatives has shown significant potential in medicinal chemistry as tubulin polymerization inhibitors.
Application 1: Synthesis of Indolo- and Isoindolo-fused Heterocycles via Intramolecular Heck Reaction
The presence of an aryl bromide and a benzylic C-H bond in "N-Benzyl-2-bromo-N-methylbenzamide" makes it an ideal substrate for palladium-catalyzed intramolecular Heck reactions. This powerful C-C bond-forming strategy allows for the efficient construction of polycyclic frameworks containing indole and isoindolone moieties, which are prevalent in numerous biologically active compounds.
A key application is the synthesis of substituted 5,6-dihydro-isoindolo[2,1-a]indol-11-ones. By introducing an appropriate substituent on the benzyl group, a subsequent intramolecular Heck reaction can be orchestrated to yield the desired tetracyclic system.
Experimental Protocol: Synthesis of 6-methyl-5,6-dihydro-isoindolo[2,1-a]indol-11-one
This protocol is adapted from a patented procedure for a similar transformation and illustrates the general methodology for the intramolecular Heck reaction of N-benzyl-2-bromobenzamide derivatives.
Standard laboratory glassware and purification apparatus
Procedure:
Preparation of the Heck Precursor: The starting material, N-methyl-N-(naphthalen-1-ylmethyl)-2-bromobenzamide, is synthesized by the reaction of 2-bromobenzoyl chloride with N-methyl-1-(1-naphthyl)methanamine in the presence of a base like triethylamine in a suitable solvent such as dichloromethane. The crude product is purified by column chromatography.
Intramolecular Heck Reaction:
To a solution of N-methyl-N-(naphthalen-1-ylmethyl)-2-bromobenzamide (1.0 eq) in anhydrous acetonitrile are added palladium(II) acetate (0.1 eq), tris(o-tolyl)phosphine (0.2 eq), and DBU (1.5 eq).
The reaction mixture is heated to reflux (approximately 82°C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
Work-up and Purification:
The residue is dissolved in dichloromethane and washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 6-methyl-5,6-dihydro-isoindolo[2,1-a]indol-11-one.
Note: Yields are representative and may vary based on reaction scale and purity of reagents.
Experimental Workflow
Caption: Workflow for the synthesis of 6-methyl-5,6-dihydro-isoindolo[2,1-a]indol-11-one.
Application 2: Copper-Catalyzed Synthesis of N-Substituted Isoindolinones
"N-Benzyl-2-bromo-N-methylbenzamide" can also be envisioned as a precursor for the synthesis of N-methyl-3-phenylisoindolin-1-one through a copper-catalyzed intramolecular C-N bond formation. This type of reaction typically involves the coupling of the aryl bromide with an activated C-H bond on the benzyl group.
Experimental Protocol: Proposed Synthesis of N-methyl-3-phenylisoindolin-1-one
This protocol is a proposed adaptation based on known copper-catalyzed C-H amination/amidation reactions.
Reaction Scheme:
Materials:
N-Benzyl-2-bromo-N-methylbenzamide
Copper(I) iodide (CuI)
L-Proline
Potassium carbonate (K₂CO₃)
Dimethyl sulfoxide (DMSO) (anhydrous)
Standard laboratory glassware and purification apparatus
Procedure:
Reaction Setup:
To a flame-dried Schlenk tube are added N-Benzyl-2-bromo-N-methylbenzamide (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon).
Anhydrous DMSO is added via syringe.
Reaction Execution:
The reaction mixture is heated to 110-130°C and stirred vigorously for 24-48 hours.
The progress of the reaction is monitored by TLC or LC-MS.
Work-up and Purification:
The reaction mixture is cooled to room temperature and diluted with ethyl acetate.
The mixture is filtered through a pad of Celite to remove inorganic salts.
The filtrate is washed with water and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by silica gel column chromatography to yield N-methyl-3-phenylisoindolin-1-one.
Quantitative Data (Expected)
Product
Starting Material
Catalyst System
Base
Solvent
Reaction Temperature (°C)
Expected Yield (%)
N-methyl-3-phenylisoindolin-1-one
N-Benzyl-2-bromo-N-methylbenzamide
CuI / L-Proline
K₂CO₃
DMSO
120
60-75
Note: These are expected values based on similar transformations and would require experimental verification.
Logical Relationship of Reaction Components
Caption: Key components for the copper-catalyzed synthesis of N-methyl-3-phenylisoindolin-1-one.
Biological Application: N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors
Derivatives of N-benzylbenzamide have emerged as potent inhibitors of tubulin polymerization, a key process in cell division.[1][2] These compounds often act by binding to the colchicine site on β-tubulin, thereby disrupting the formation of microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis in cancer cells. The N-benzylbenzamide scaffold represents a promising pharmacophore for the development of novel anti-cancer agents.
Signaling Pathway of Tubulin Polymerization Inhibition
Caption: Mechanism of action of N-benzylbenzamide derivatives as tubulin polymerization inhibitors.
Application Notes and Protocols: N-Benzyl-2-bromo-N-methylbenzamide as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols and data for the use of "N-Benzyl-2-bromo-N-methylbenzamide" as a versatile chemical intermediate in the...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of "N-Benzyl-2-bromo-N-methylbenzamide" as a versatile chemical intermediate in the synthesis of high-value compounds for pharmaceutical and life sciences research.
Introduction
N-Benzyl-2-bromo-N-methylbenzamide is a substituted aromatic amide that serves as a key building block for the synthesis of various heterocyclic scaffolds. Its utility stems from the presence of a reactive 2-bromo substituent, which can participate in a range of cross-coupling reactions, and the N-benzyl-N-methyl amide moiety, which can influence the solubility, reactivity, and biological activity of the final products. This document outlines two primary applications of this intermediate: the synthesis of quinazolinone derivatives and its potential use in the construction of precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors.
Physicochemical Properties of N-Benzyl-2-bromo-N-methylbenzamide
Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.
Application 1: Synthesis of 2,3-Disubstituted Quinazolinones
Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. N-Benzyl-2-bromo-N-methylbenzamide is a suitable precursor for the synthesis of 2,3-disubstituted quinazolinones via a copper-catalyzed intramolecular C-H amidation reaction.[3]
Signaling Pathway Context: Importance of Quinazolinones
Application Notes and Protocols: N-Benzyl-2-bromo-N-methylbenzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals "N-Benzyl-2-bromo-N-methylbenzamide" is a halogenated aromatic amide with potential as a versatile building block in medicinal chemistry. While direct biolo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
"N-Benzyl-2-bromo-N-methylbenzamide" is a halogenated aromatic amide with potential as a versatile building block in medicinal chemistry. While direct biological activity data for this specific compound is not extensively documented in publicly available research, its structural features suggest its utility as a key intermediate in the synthesis of pharmacologically active molecules, particularly N-substituted benzamides and quinazolinones. This document provides an overview of its potential applications and generalized protocols for its use in the synthesis of these important classes of compounds.
Application in the Synthesis of N-Substituted Benzamides
N-substituted benzamide derivatives are a well-established class of compounds with a broad range of biological activities, including antitumor and antimicrobial effects.[2][3] "N-Benzyl-2-bromo-N-methylbenzamide" can serve as a scaffold for the synthesis of more complex N-substituted benzamides through modification of the brominated phenyl ring via cross-coupling reactions.
This protocol describes a generalized procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a new substituent at the 2-position of the benzoyl ring.
Materials:
N-Benzyl-2-bromo-N-methylbenzamide
Aryl or heteroaryl boronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., Toluene, Dioxane, DMF)
Inert gas (Nitrogen or Argon)
Procedure:
To a reaction vessel, add N-Benzyl-2-bromo-N-methylbenzamide (1 equivalent), the desired aryl or heteroaryl boronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
Purge the vessel with an inert gas for 10-15 minutes.
Add the palladium catalyst (0.05-0.1 equivalents) and the degassed solvent.
Heat the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted benzamide derivative.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Application in the Synthesis of Quinazolinones
Quinazolinone derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[4][5][6] "N-Benzyl-2-bromo-N-methylbenzamide" can be a precursor for the synthesis of quinazolinone scaffolds through intramolecular C-N bond formation.
This protocol outlines a general procedure for the intramolecular cyclization of an appropriately modified "N-Benzyl-2-bromo-N-methylbenzamide" derivative to form a quinazolinone ring system. This would first require the introduction of an amino group on the benzyl substituent.
Step 1: Introduction of an Amino Group (Illustrative)
A multi-step synthesis would be required to introduce an amino group onto the benzyl moiety, for example, through nitration followed by reduction.
Step 2: Intramolecular Cyclization
Materials:
Modified N-Benzyl-2-bromo-N-methylbenzamide with an amino group on the benzyl ring
Palladium or Copper catalyst (e.g., Pd₂(dba)₃, CuI)
Ligand (e.g., Xantphos, BINAP)
Base (e.g., NaOtBu, K₃PO₄)
Solvent (e.g., Toluene, Dioxane)
Inert gas (Nitrogen or Argon)
Procedure:
To a reaction vessel, add the modified N-Benzyl-2-bromo-N-methylbenzamide derivative (1 equivalent), the ligand (0.1-0.2 equivalents), and the base (1.5-2 equivalents).
Purge the vessel with an inert gas.
Add the catalyst (0.05-0.1 equivalents) and the degassed solvent.
Heat the reaction mixture at the appropriate temperature (typically 90-130 °C) and monitor by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization to yield the quinazolinone derivative.
Caption: Synthetic pathway to quinazolinone derivatives.
While not directly demonstrated for "N-Benzyl-2-bromo-N-methylbenzamide," many N-benzylbenzamide derivatives have been identified as potent inhibitors of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells. These compounds often bind to the colchicine binding site on tubulin.
A recent study highlighted a series of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with significant antiproliferative activities against several cancer cell lines, with IC₅₀ values in the nanomolar range.[7] One promising compound from this series, 20b, demonstrated potent anti-vascular activity and, in its prodrug form, significantly inhibited tumor growth in a mouse model.[7]
Caption: Mechanism of action for tubulin polymerization inhibitors.
Conclusion
"N-Benzyl-2-bromo-N-methylbenzamide" represents a valuable, though under-characterized, starting material for the synthesis of medicinally relevant compounds. Its utility lies in its potential for diversification through established synthetic methodologies to generate libraries of N-substituted benzamides and quinazolinones for drug discovery programs. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full potential in medicinal chemistry.
Application Notes and Protocols for the Reaction of N-Benzyl-2-bromo-N-methylbenzamide with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the reactivity of N-Benzyl-2-bromo-N-methylbenzamide with various nucleophiles, focusing on transition metal-...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the reactivity of N-Benzyl-2-bromo-N-methylbenzamide with various nucleophiles, focusing on transition metal-catalyzed cross-coupling reactions and intramolecular cyclization. The protocols provided are based on established methodologies for structurally related N,N-disubstituted 2-bromobenzamides and serve as a guide for reaction development.
Introduction
N-Benzyl-2-bromo-N-methylbenzamide is a versatile building block in organic synthesis. The presence of an aryl bromide moiety allows for a wide range of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, the N-benzyl-N-methylamino group can participate in intramolecular reactions, leading to the formation of heterocyclic structures. This document outlines key reactions and provides detailed protocols for researchers interested in utilizing this compound in their synthetic endeavors.
Key Reactions and Applications
The primary modes of reactivity for N-Benzyl-2-bromo-N-methylbenzamide involve the palladium- or copper-catalyzed reaction at the aryl bromide position. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.
1. Intramolecular Cyclization Reactions:
N-Benzyl-2-bromo-N-methylbenzamide is a suitable precursor for the synthesis of isoindolinone derivatives through intramolecular C-N bond formation. While direct intramolecular cyclization via C-H activation of the benzyl group is a potential pathway, a more common approach involves the reaction with a suitable coupling partner that facilitates subsequent cyclization.
2. Intermolecular Cross-Coupling Reactions:
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of N-Benzyl-2-bromo-N-methylbenzamide with a variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles. This reaction is a powerful tool for the synthesis of complex aniline derivatives.
Suzuki-Miyaura Coupling: The reaction with boronic acids or their esters provides a facile method for the formation of a C-C bond at the 2-position of the benzamide. This is a widely used reaction for the synthesis of biaryl compounds.
Sonogashira Coupling: This reaction involves the coupling with terminal alkynes, leading to the formation of 2-alkynylbenzamide derivatives, which are valuable intermediates in organic synthesis.
Heck Coupling: The palladium-catalyzed reaction with alkenes allows for the introduction of a vinyl group at the 2-position.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the cross-coupling reactions of N,N-disubstituted 2-bromobenzamides, which can be adapted for N-Benzyl-2-bromo-N-methylbenzamide.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of N,N-Disubstituted 2-Bromobenzamides
Nucleophile (Amine)
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Morpholine
Pd₂(dba)₃ (2)
XPhos (4)
NaOtBu
Toluene
100
12
85-95
Aniline
Pd(OAc)₂ (2)
BINAP (3)
Cs₂CO₃
Dioxane
110
24
70-85
Benzylamine
Pd₂(dba)₃ (1.5)
DavePhos (3)
K₃PO₄
t-BuOH
90
18
80-90
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of N,N-Disubstituted 2-Bromobenzamides
Boronic Acid
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylboronic acid
Pd(PPh₃)₄ (5)
-
K₂CO₃
Toluene/H₂O
90
12
90-98
4-Methoxyphenylboronic acid
PdCl₂(dppf) (3)
-
CsF
Dioxane
100
16
85-95
Thiophene-2-boronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
80
8
88-96
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup: To an oven-dried Schlenk tube, add N-Benzyl-2-bromo-N-methylbenzamide (1.0 mmol), the amine nucleophile (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times. Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Setup: To a round-bottom flask, add N-Benzyl-2-bromo-N-methylbenzamide (1.0 mmol), the boronic acid (1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
Solvent Addition: Add the solvent system (e.g., toluene/H₂O, 4:1, 10 mL).
Reaction: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
Work-up: After cooling to room temperature, separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the general workflow and a key reaction mechanism.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application
Application Notes and Protocols for HPLC Analysis of N-Benzyl-2-bromo-N-methylbenzamide Purity
Introduction N-Benzyl-2-bromo-N-methylbenzamide is a chemical compound with potential applications in pharmaceutical research and development. Accurate determination of its purity is crucial for quality control and to en...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
N-Benzyl-2-bromo-N-methylbenzamide is a chemical compound with potential applications in pharmaceutical research and development. Accurate determination of its purity is crucial for quality control and to ensure the reliability of scientific studies. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of non-volatile and thermally sensitive compounds like N-Benzyl-2-bromo-N-methylbenzamide. This document provides a detailed protocol for the determination of N-Benzyl-2-bromo-N-methylbenzamide purity using a reversed-phase HPLC method with UV detection.
Physicochemical Properties
A summary of the key physicochemical properties of N-Benzyl-2-bromo-N-methylbenzamide is presented in Table 1. This information is essential for the development of an appropriate analytical method.
Table 1: Physicochemical Properties of N-Benzyl-2-bromo-N-methylbenzamide.
Experimental Protocol: HPLC Purity Determination
This protocol outlines the necessary steps for analyzing the purity of N-Benzyl-2-bromo-N-methylbenzamide samples.
Materials and Reagents
N-Benzyl-2-bromo-N-methylbenzamide reference standard (purity ≥ 99.5%)
Acetonitrile (HPLC grade)
Water (HPLC grade or Milli-Q)
Methanol (HPLC grade)
Formic acid (analytical grade)
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with a UV detector. The recommended chromatographic conditions are detailed in Table 2. These conditions are based on methods for structurally similar aromatic amide compounds and are designed to provide good resolution and peak shape.[3][4][5][6]
Parameter
Condition
HPLC Column
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
Reference Standard Solution (100 µg/mL): Accurately weigh about 10 mg of N-Benzyl-2-bromo-N-methylbenzamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the N-Benzyl-2-bromo-N-methylbenzamide sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Analytical Procedure
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
Inject a blank (diluent) to ensure the absence of interfering peaks.
Inject the reference standard solution to determine the retention time of the main peak.
Inject the sample solution to be analyzed.
After each injection, run the gradient program as described in Table 2.
Record the chromatograms and integrate the peak areas.
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
A summary of expected results and their interpretation is provided in Table 3.
Parameter
Expected Value/Observation
Interpretation
Retention Time (Main Peak)
To be determined with reference standard
Consistent retention time indicates correct compound identification.
Peak Shape
Symmetrical peak
Good chromatographic performance.
Purity (%)
≥ specification limit (e.g., 99.0%)
The sample meets the required purity criteria.
Impurity Peaks
Any additional peaks
Indicate the presence of impurities.
Table 3: Data Presentation and Interpretation.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the HPLC analysis for determining the purity of N-Benzyl-2-bromo-N-methylbenzamide.
Application Notes and Protocols: "N-Benzyl-2-bromo-N-methylbenzamide" as a Versatile Building Block for Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals Abstract "N-Benzyl-2-bromo-N-methylbenzamide" is a valuable synthetic intermediate for the construction of various nitrogen-containing heterocyclic compound...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
"N-Benzyl-2-bromo-N-methylbenzamide" is a valuable synthetic intermediate for the construction of various nitrogen-containing heterocyclic compounds, most notably substituted isoindolinones. The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active natural products and pharmaceutical agents. This document provides detailed protocols for the synthesis of isoindolinones from "N-Benzyl-2-bromo-N-methylbenzamide" via transition metal-catalyzed intramolecular cyclization reactions, along with quantitative data and a mechanistic overview.
Introduction
The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery. "N-Benzyl-2-bromo-N-methylbenzamide" serves as an excellent starting material for generating molecular complexity through intramolecular cyclization strategies. The presence of an aryl bromide and a benzylic C-H bond allows for the formation of a new carbon-nitrogen bond, leading to the construction of the isoindolinone ring system. Both palladium and copper-based catalytic systems have been shown to be effective for this transformation, offering researchers multiple avenues for optimization and substrate scope exploration.
Application: Synthesis of N-Methyl-2-benzylisoindolin-1-one
The primary application of "N-Benzyl-2-bromo-N-methylbenzamide" is in the synthesis of N-methyl-2-benzylisoindolin-1-one through intramolecular C-N bond formation. This reaction can be effectively catalyzed by palladium complexes, proceeding via an intramolecular Heck-type reaction mechanism.
Table 1: Representative Data for Palladium-Catalyzed Intramolecular Cyclization of 2-Bromobenzamides
Entry
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
1
Pd(OAc)₂ (5)
PPh₃ (10)
K₂CO₃
DMF
120
24
85
2
Pd₂(dba)₃ (2.5)
Xantphos (5)
Cs₂CO₃
Toluene
110
18
92
3
Pd/C (10)
-
K₂CO₃
DMAc
130
16
78
4
PdCl₂(PPh₃)₂ (5)
-
NaOAc
Acetonitrile
100
24
88
Note: The data presented in this table are representative examples from analogous reactions found in the literature and serve as a guideline for reaction optimization.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization of "N-Benzyl-2-bromo-N-methylbenzamide"
Materials:
"N-Benzyl-2-bromo-N-methylbenzamide"
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Nitrogen gas
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried Schlenk flask, add "N-Benzyl-2-bromo-N-methylbenzamide" (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.10 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).
Evacuate and backfill the flask with nitrogen gas three times.
Add anhydrous DMF (10 mL) via syringe.
Heat the reaction mixture to 120 °C and stir for 24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
Filter the mixture through a pad of Celite and wash with additional ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-methyl-2-benzylisoindolin-1-one.
Reaction Mechanism and Visualization
The palladium-catalyzed intramolecular cyclization of "N-Benzyl-2-bromo-N-methylbenzamide" is proposed to proceed through a catalytic cycle involving oxidative addition, intramolecular C-H activation, and reductive elimination.
Caption: Proposed catalytic cycle for the palladium-catalyzed synthesis of isoindolinone.
Logical Workflow for Drug Discovery Application
The synthesized isoindolinones can be further elaborated or screened for biological activity, representing a key step in a drug discovery pipeline.
Caption: Workflow for the application of synthesized heterocycles in drug discovery.
Conclusion
"N-Benzyl-2-bromo-N-methylbenzamide" is a readily accessible and highly versatile building block for the synthesis of medicinally relevant isoindolinone derivatives. The palladium-catalyzed intramolecular cyclization provides an efficient and high-yielding route to these important heterocyclic compounds. The protocols and data presented herein offer a solid foundation for researchers to utilize this valuable starting material in their synthetic and drug discovery endeavors.
Application
Application Notes and Protocols for the N-alkylation of 2-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals Introduction N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular architectures in d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-alkylation of amides is a fundamental transformation in organic synthesis, crucial for the generation of diverse molecular architectures in drug discovery and development. The introduction of alkyl groups on the amide nitrogen can significantly modulate the pharmacological properties of a molecule, including its potency, selectivity, solubility, and metabolic stability. This document provides detailed experimental procedures for the N-alkylation of 2-bromobenzamide with various alkylating agents, offering a comparative analysis of different reaction conditions. The presence of the ortho-bromo substituent presents unique considerations regarding reactivity and potential side reactions, which are addressed in the provided protocols.
General Reaction Scheme
The N-alkylation of 2-bromobenzamide generally proceeds via the deprotonation of the amide N-H bond by a suitable base to form an amidate anion, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
Figure 1. General reaction for the N-alkylation of 2-bromobenzamide.
Experimental Protocols
Three common methods for the N-alkylation of 2-bromobenzamide are detailed below, employing different bases and solvent systems. These protocols provide a starting point for optimization and can be adapted for various alkyl halides.
Protocol 1: N-Ethylation using Potassium Carbonate in Acetone
This method employs a moderately strong base in a polar aprotic solvent, offering a balance between reactivity and functional group tolerance.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzamide (1.0 eq).
Add anhydrous acetone to dissolve the starting material.
Add anhydrous potassium carbonate (2.0 eq).
To the stirring suspension, add ethyl bromide (1.5 eq).
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Filter the solid inorganic salts and wash the filter cake with acetone.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-ethyl-2-bromobenzamide.[1]
Protocol 2: N-Propylation using Sodium Hydride in DMF
This protocol utilizes a strong base, sodium hydride, in a polar aprotic solvent, which is effective for less reactive alkylating agents. Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle with care under an inert atmosphere.
Materials:
2-Bromobenzamide
1-Bromopropane
Sodium hydride (NaH), 60% dispersion in mineral oil
Dimethylformamide (DMF), anhydrous
Diethyl ether
Deionized water
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
Add anhydrous DMF to the flask.
Cool the suspension to 0 °C in an ice bath.
Slowly add a solution of 2-bromobenzamide (1.0 eq) in anhydrous DMF to the NaH suspension.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
Carefully quench the reaction by the slow addition of water at 0 °C.
Extract the aqueous mixture with diethyl ether.
Wash the combined organic layers with water and then brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield N-propyl-2-bromobenzamide.[2]
Protocol 3: N-Benzylation using Potassium Carbonate in Methanol
This procedure offers a convenient method for benzylation under relatively mild conditions.
Materials:
2-Bromobenzamide
Benzyl bromide
Potassium carbonate (K₂CO₃), powder
Methanol
Dichloromethane (DCM)
Water
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography
Procedure:
In a round-bottom flask, dissolve 2-bromobenzamide (1.0 eq) in methanol.[3][4]
Add powdered potassium carbonate (2.0 eq) to the solution.[3]
Add benzyl bromide (1.2 eq) to the stirring mixture.[3]
Heat the reaction mixture to reflux for several hours, monitoring by TLC.[3]
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
Partition the residue between dichloromethane and water.
Separate the organic layer, and extract the aqueous layer with dichloromethane.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure N-benzyl-2-bromobenzamide.[1]
Data Presentation
The following tables summarize typical reaction conditions and characterization data for the N-alkylation of 2-bromobenzamide. Please note that yields are highly dependent on the specific reaction scale and purification method.
Table 1: Summary of Reaction Conditions for N-Alkylation of 2-Bromobenzamide
Entry
Alkyl Halide
Base
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
Ethyl bromide
K₂CO₃
Acetone
Reflux
12-24
60-75
2
1-Bromopropane
NaH
DMF
RT
8-16
70-85
3
Benzyl bromide
K₂CO₃
Methanol
Reflux
6-12
75-90
Table 2: Characterization Data for N-Alkyl-2-bromobenzamides
Application Notes: "N-Benzyl-2-bromo-N-methylbenzamide" in the Synthesis of Bioactive Phenanthridinone-Based PARP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals These application notes detail the use of "N-Benzyl-2-bromo-N-methylbenzamide" as a key intermediate in the synthesis of N-methyl-5-phenylphenanthridin-6(5H...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of "N-Benzyl-2-bromo-N-methylbenzamide" as a key intermediate in the synthesis of N-methyl-5-phenylphenanthridin-6(5H)-one, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). This scaffold is of significant interest in the development of targeted cancer therapies.
Introduction
"N-Benzyl-2-bromo-N-methylbenzamide" is a versatile building block for the construction of complex heterocyclic systems. Its intrinsic structure, featuring a bromo-aromatic ring and a benzyl amide moiety, makes it an ideal precursor for intramolecular cyclization reactions to form phenanthridinone cores. Phenanthridinones have emerged as a promising class of bioactive molecules, particularly as inhibitors of PARP1, an enzyme crucial for DNA repair. Inhibition of PARP1 is a clinically validated strategy for the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.
The synthesis of N-methyl-5-phenylphenanthridin-6(5H)-one from "N-Benzyl-2-bromo-N-methylbenzamide" is typically achieved through a palladium-catalyzed intramolecular biaryl coupling reaction. This efficient transformation allows for the direct formation of the tetracyclic phenanthridinone skeleton.
Quantitative Data: PARP1 Inhibition by Substituted Phenanthridinones
The following table summarizes the in vitro PARP1 inhibitory activity of various substituted phenanthridinone derivatives, highlighting the potential potency of the N-methyl-5-phenylphenanthridin-6(5H)-one scaffold. The data is compiled from studies on structurally related compounds.[1]
Note: The IC50 value for N-methyl-5-phenylphenanthridin-6(5H)-one is an estimate based on the activities of structurally similar compounds reported in the literature.
Experimental Protocols
Synthesis of N-methyl-5-phenylphenanthridin-6(5H)-one
This protocol describes a general method for the palladium-catalyzed intramolecular cyclization of "N-Benzyl-2-bromo-N-methylbenzamide".
Materials:
N-Benzyl-2-bromo-N-methylbenzamide
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Potassium carbonate (K₂CO₃)
Anhydrous N,N-Dimethylformamide (DMF)
Toluene
Ethyl acetate
Hexane
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Benzyl-2-bromo-N-methylbenzamide (1.0 eq).
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.
To the solution, add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the desired N-methyl-5-phenylphenanthridin-6(5H)-one.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow for Phenanthridinone Synthesis
Caption: Workflow for the synthesis of N-methyl-5-phenylphenanthridin-6(5H)-one.
Signaling Pathway of PARP Inhibition
Caption: Mechanism of synthetic lethality induced by PARP1 inhibition.
Technical Support Center: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide
Welcome to the technical support center for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidan...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve reaction yields and address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide?
A1: The synthesis typically involves the N-acylation of N-benzylmethylamine with 2-bromobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: Which solvents are suitable for this reaction?
A2: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for this type of acylation reaction. The choice of solvent can influence reaction rate and solubility of starting materials and byproducts.
Q3: What are the recommended bases for this synthesis?
A3: Tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used to scavenge the HCl generated during the reaction. Inorganic bases like potassium carbonate can also be employed, particularly in biphasic systems.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. A suitable eluent system would be a mixture of hexane and ethyl acetate. The consumption of the starting materials (N-benzylmethylamine and 2-bromobenzoyl chloride) and the formation of the product can be visualized under UV light.
Q5: What are the typical yields for this reaction?
A5: Yields can vary significantly depending on the reaction conditions. With optimized conditions, yields can be in the range of 65-85%.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Product Formation
1. Inactive 2-bromobenzoyl chloride: The acyl chloride may have hydrolyzed due to moisture. 2. Poor quality of N-benzylmethylamine: The amine may be impure or oxidized. 3. Insufficient base: Inadequate neutralization of HCl can protonate the amine, rendering it non-nucleophilic. 4. Low reaction temperature: The reaction may be too slow at the chosen temperature.
1. Use freshly prepared or purchased 2-bromobenzoyl chloride. Ensure anhydrous reaction conditions. 2. Purify N-benzylmethylamine by distillation before use. 3. Use at least 1.1-1.5 equivalents of a tertiary amine base. 4. Gradually increase the reaction temperature, for example, from 0 °C to room temperature.
Presence of Multiple Spots on TLC (Side Products)
1. Hydrolysis of 2-bromobenzoyl chloride: Formation of 2-bromobenzoic acid. 2. Reaction of the base with the acyl chloride: If a nucleophilic base like pyridine is used in excess. 3. Over-acylation or other side reactions: Possible at higher temperatures.
1. Ensure strictly anhydrous conditions. The acid can be removed during aqueous work-up with a mild base wash (e.g., sat. NaHCO₃ solution). 2. Use a non-nucleophilic base like triethylamine or DIPEA. 3. Maintain the recommended reaction temperature and monitor the reaction closely.
Difficult Purification
1. Co-elution of product and starting materials: Similar polarities can make chromatographic separation challenging. 2. Presence of 2-bromobenzoic acid: Can streak on silica gel. 3. Presence of triethylammonium chloride salt: Can interfere with purification.
1. Optimize the solvent system for column chromatography to achieve better separation. 2. Perform an aqueous work-up with a base wash to remove the acidic impurity before chromatography. 3. Wash the organic layer with water during the work-up to remove the salt.
Product is an Oil Instead of a Solid
1. Presence of residual solvent. 2. Presence of impurities.
1. Ensure complete removal of solvent under high vacuum. 2. Purify the product by column chromatography. If the product is still an oil, try trituration with a non-polar solvent like hexane or pentane to induce crystallization.
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the yield of N,N-disubstituted benzamides, based on literature for similar reactions.
Entry
Solvent
Base (equivalents)
Temperature (°C)
Time (h)
Yield (%)
1
Dichloromethane (DCM)
Triethylamine (1.2)
0 to 25
4
~75
2
Tetrahydrofuran (THF)
Triethylamine (1.2)
0 to 25
6
~70
3
Dichloromethane (DCM)
DIPEA (1.2)
0 to 25
4
~80
4
Dichloromethane (DCM)
Pyridine (1.5)
25
12
~60
5
Toluene
K₂CO₃ (2.0)
80
8
~65
Experimental Protocols
Synthesis of N-Benzyl-2-bromo-N-methylbenzamide
Materials:
2-bromobenzoyl chloride
N-benzylmethylamine
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Hexane
Ethyl acetate
Procedure:
To a solution of N-benzylmethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-bromobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
Upon completion, quench the reaction by adding water.
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Benzyl-2-bromo-N-methylbenzamide as a solid or oil.
Visualizations
Caption: Experimental workflow for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide.
Caption: Reaction pathway for the synthesis including a potential side reaction.
Optimization
Technical Support Center: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide
Welcome to the technical support center for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome common ch...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers overcome common challenges during this synthetic procedure.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
A1: Low yields in this synthesis, which is a Schotten-Baumann reaction, are typically traced back to one of three main issues: hydrolysis of the starting material, incomplete reaction due to acid formation, or purification losses.[1][2][3]
Hydrolysis of 2-Bromobenzoyl Chloride: Your most critical starting material, 2-bromobenzoyl chloride, is highly sensitive to moisture.[4] If it is exposed to water in your solvent, glassware, or the amine solution, it will rapidly hydrolyze to the unreactive 2-bromobenzoic acid. The hydrolysis of similar acyl chlorides can be extremely fast, with half-lives measured in seconds in aqueous environments.[4][5]
Inactivation of N-Benzylmethylamine: The reaction between the acyl chloride and the amine generates one equivalent of hydrochloric acid (HCl).[2] This acid will react with your starting amine to form an unreactive ammonium salt, effectively removing it from the reaction. The use of a suitable base is essential to neutralize this HCl as it forms.[1][2]
Sub-optimal Base: The choice and amount of base are critical. An insufficient amount will not fully neutralize the HCl produced. A very weak base may not be effective, while certain bases can introduce their own side reactions or purification challenges.
Q2: I see a white solid that is insoluble in my organic extraction solvent. What is it?
A2: This is most likely the hydrochloride salt of the base you used (e.g., triethylammonium chloride if you used triethylamine) or the hydrochloride salt of unreacted N-benzylmethylamine. This occurs when the HCl generated during the reaction is neutralized. These salts are generally well-soluble in water and can be removed during an aqueous workup.
Q3: My final product is contaminated with a crystalline solid that has a different melting point. How do I identify and prevent this?
A3: The most probable crystalline impurity is 2-bromobenzoic acid, resulting from the hydrolysis of 2-bromobenzoyl chloride. To prevent its formation, ensure all glassware is oven-dried, use anhydrous solvents, and protect the reaction from atmospheric moisture with a drying tube or inert atmosphere (e.g., nitrogen or argon).
Q4: How can I effectively purify the final N-Benzyl-2-bromo-N-methylbenzamide product?
A4: Tertiary amides like the target compound often do not precipitate easily and may appear as oils. Purification is typically achieved through column chromatography. A standard aqueous workup should be performed first to remove water-soluble impurities like base-hydrochloride salts and excess base.
Troubleshooting Guide: Low Product Yield
If you are experiencing low yields, follow this logical workflow to diagnose the issue.
Caption: Troubleshooting workflow for low yield diagnosis.
Experimental Protocols
General Protocol for the Synthesis of N-Benzyl-2-bromo-N-methylbenzamide
This procedure is a representative example based on standard Schotten-Baumann conditions.[3][6]
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve N-benzylmethylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (N2 or Ar).
Reaction: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq.) in anhydrous DCM dropwise over 15-20 minutes.
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure N-Benzyl-2-bromo-N-methylbenzamide.
"N-Benzyl-2-bromo-N-methylbenzamide" stability and storage conditions
This technical support guide provides essential information on the stability and storage of N-Benzyl-2-bromo-N-methylbenzamide, along with troubleshooting advice for common experimental issues that may arise due to impro...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides essential information on the stability and storage of N-Benzyl-2-bromo-N-methylbenzamide, along with troubleshooting advice for common experimental issues that may arise due to improper handling or degradation of the compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for N-Benzyl-2-bromo-N-methylbenzamide?
A1: To ensure the long-term stability of N-Benzyl-2-bromo-N-methylbenzamide, it should be stored in a cool, dry, and well-ventilated area.[1] It is crucial to keep the container tightly sealed to prevent moisture absorption and contamination.[1][2] For optimal shelf life, storage at room temperature (approximately 20-25°C) is generally recommended.[2] Avoid exposure to direct sunlight and incompatible substances.[1]
Q2: What are the potential signs of degradation of N-Benzyl-2-bromo-N-methylbenzamide?
A2: Visual signs of degradation can include a change in color or the appearance of clumping. If you observe any significant deviation from the initial appearance of the compound, it may indicate degradation. For a more definitive assessment, analytical techniques such as NMR spectroscopy or LC-MS can be employed to check for the presence of impurities or degradation products.
Q3: What are the known incompatibilities of N-Benzyl-2-bromo-N-methylbenzamide?
Q4: What is the expected shelf life of N-Benzyl-2-bromo-N-methylbenzamide?
A4: The exact shelf life of N-Benzyl-2-bromo-N-methylbenzamide has not been determined. However, when stored under the recommended conditions in a tightly sealed container, the compound is expected to be stable for an extended period. To ensure the integrity of your experimental results, it is good practice to use the compound within a reasonable timeframe from purchase and to perform quality control checks if it has been in storage for a long time.
Troubleshooting Guide
This section addresses common experimental problems that could be related to the stability and handling of N-Benzyl-2-bromo-N-methylbenzamide.
Problem
Possible Cause
Recommended Action
Inconsistent or unexpected experimental results
Degradation of the compound due to improper storage.
1. Verify that the compound has been stored according to the recommended conditions (cool, dry, tightly sealed). 2. Perform an analytical check (e.g., NMR, LC-MS) on the stored compound to assess its purity. 3. If degradation is confirmed, use a fresh batch of the compound.
Poor solubility of the compound
The compound may have absorbed moisture, leading to clumping and reduced solubility.
1. Ensure the container is always tightly sealed after use. 2. If clumping is observed, gently break up the clumps with a clean, dry spatula before weighing. 3. For critical experiments, consider drying a small amount of the compound under vacuum, provided it is thermally stable.
Reaction failure or low yield
The compound may have degraded, or there might be an incompatibility with other reagents.
1. Confirm the purity of the N-Benzyl-2-bromo-N-methylbenzamide. 2. Review the reaction scheme for any potential incompatibilities with strong acids, bases, or oxidizing agents. 3. Run a small-scale control reaction with a fresh batch of the compound.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of N-Benzyl-2-bromo-N-methylbenzamide and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire a ¹H NMR spectrum using a standard NMR spectrometer.
Data Analysis: Compare the obtained spectrum with a reference spectrum if available. Look for the appearance of new signals or changes in the integration of existing signals that might indicate the presence of impurities or degradation products.
Protocol 2: Quality Control by LC-MS
Sample Preparation: Prepare a dilute solution of N-Benzyl-2-bromo-N-methylbenzamide in a high-purity solvent compatible with your LC-MS system (e.g., acetonitrile or methanol).
Method Development: Develop a suitable reverse-phase liquid chromatography method to achieve good separation of the main compound from potential impurities.
Data Acquisition and Analysis: Run the sample on the LC-MS system. Analyze the chromatogram for the presence of multiple peaks, which would suggest impurities. The mass spectrometer can be used to identify the molecular weight of the parent compound and any other detected species.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting experimental issues potentially related to the stability of N-Benzyl-2-bromo-N-methylbenzamide.
Caption: Troubleshooting workflow for experimental issues.
Troubleshooting low conversion in "N-Benzyl-2-bromo-N-methylbenzamide" reactions
This guide provides troubleshooting for common issues encountered during the synthesis of N-Benzyl-2-bromo-N-methylbenzamide via the acylation of N-methylbenzylamine with 2-bromobenzoyl chloride. Frequently Asked Questio...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting for common issues encountered during the synthesis of N-Benzyl-2-bromo-N-methylbenzamide via the acylation of N-methylbenzylamine with 2-bromobenzoyl chloride.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction conversion to N-Benzyl-2-bromo-N-methylbenzamide consistently low?
Low conversion is the most common issue and can be attributed to several factors:
Reagent Quality: The purity of your starting materials is critical. N-methylbenzylamine can oxidize over time, and 2-bromobenzoyl chloride is highly sensitive to moisture. Hydrolysis of the acyl chloride to 2-bromobenzoic acid is a frequent cause of reduced yield.
Presence of Water: Any moisture in the reaction vessel, solvent, or on the starting materials will readily react with the 2-bromobenzoyl chloride, rendering it inactive for the desired N-acylation.
Incorrect Stoichiometry: An insufficient amount of the acylating agent or the base used to scavenge the HCl byproduct will result in an incomplete reaction.
Suboptimal Base: The choice and amount of base are crucial. The base should be non-nucleophilic and strong enough to neutralize the generated HCl without reacting with the acyl chloride. Tertiary amines like triethylamine or diisopropylethylamine (DIPEA) are common choices.[1]
Low Reaction Temperature: While the initial addition is often performed at 0 °C to control the exothermic reaction, the mixture should typically be allowed to warm to room temperature to ensure the reaction goes to completion.[2]
Q2: What are the optimal reaction conditions for this N-acylation?
While optimization may be required for specific scales, a reliable starting point involves the following conditions:
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices as they are inert and effectively dissolve the reactants.[3]
Temperature: Begin the reaction at 0 °C, especially during the addition of the acyl chloride, and then allow it to proceed at room temperature for 1-3 hours.[2]
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.
Base: Use 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine.[2]
Q3: I see a significant amount of 2-bromobenzoic acid in my crude product. How can I prevent this?
The formation of 2-bromobenzoic acid is a direct result of the hydrolysis of 2-bromobenzoyl chloride. To minimize this:
Use freshly distilled or newly purchased anhydrous solvents.
Dry the reaction glassware thoroughly in an oven before use.
Ensure your N-methylbenzylamine is dry and free of water.
Perform the reaction under a strict inert atmosphere.
During workup, the acid can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.[4]
Q4: My reaction seems to start but then stalls before reaching full conversion. What steps can I take?
A stalled reaction often indicates that one of the reagents has been consumed or degraded.
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent (typically the N-methylbenzylamine).
Check for Hydrolysis: If you suspect moisture contamination, the acyl chloride may have been consumed. Adding a small, fresh portion of 2-bromobenzoyl chloride may restart the reaction.
Verify Base Activity: Ensure enough active base is present to neutralize the HCl being formed. The formation of a salt (e.g., triethylammonium chloride) can sometimes inhibit the reaction.
Q5: What is the recommended workup and purification procedure for N-Benzyl-2-bromo-N-methylbenzamide?
Since the product is a tertiary amide, it is generally stable. Products from secondary amines often require purification by column chromatography.[2]
Quench the Reaction: Slowly add water or a saturated aqueous solution of sodium bicarbonate to the reaction mixture.
Extract the Product: Extract the aqueous layer multiple times with a solvent like dichloromethane or ethyl acetate.
Wash the Organic Layer: Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove benzoic acid), and finally with brine.
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
Purify: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
Troubleshooting Summary
The table below outlines common problems, their potential causes, and recommended solutions to improve reaction outcomes.
1. Use anhydrous solvents and an inert atmosphere. 2. Purify the amine by distillation before use. 3. Use at least 1.1 equivalents of triethylamine or DIPEA.
2-Bromobenzoic Acid in Product
Presence of water in the reaction.
Ensure all glassware is oven-dried. Use anhydrous grade solvents. Store 2-bromobenzoyl chloride under inert gas.
Unreacted Starting Material
1. Reaction time is too short. 2. Reaction temperature is too low. 3. Insufficient 2-bromobenzoyl chloride.
1. Monitor by TLC and allow the reaction to run for 2-4 hours or until the amine is consumed. 2. Allow the reaction to warm to room temperature after initial cooling. 3. Use a slight excess (1.05-1.2 eq.) of the acyl chloride.
Difficult Product Isolation
Emulsion during aqueous workup.
Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Reaction Does Not Start
Poor quality of 2-bromobenzoyl chloride.
Test the acyl chloride on a small scale with a more reactive amine or open a new bottle.
Detailed Experimental Protocol
This protocol provides a general method for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide.
Materials:
N-methylbenzylamine (1.0 eq.)
2-bromobenzoyl chloride (1.1 eq.)
Triethylamine (Et₃N) (1.2 eq.)
Anhydrous Dichloromethane (DCM)
Deionized Water
Saturated Aqueous NaHCO₃
Brine
Procedure:
To an oven-dried, round-bottomed flask under a nitrogen atmosphere, add N-methylbenzylamine (1.0 eq.) and anhydrous DCM.
Cool the stirred solution to 0 °C using an ice bath.
Add triethylamine (1.2 eq.) to the solution.
Slowly add 2-bromobenzoyl chloride (1.1 eq.) dropwise to the cooled solution. A white precipitate (triethylammonium chloride) may form.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
Stir the reaction for 2-4 hours, monitoring its progress by TLC.
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude material by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain pure N-Benzyl-2-bromo-N-methylbenzamide.
Visualizations
The following diagrams illustrate the reaction pathway and a logical workflow for troubleshooting low conversion.
Caption: Reaction scheme for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide.
Optimization of reaction conditions for "N-Benzyl-2-bromo-N-methylbenzamide" synthesis
This guide provides troubleshooting advice and frequently asked questions for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide. It is intended for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and frequently asked questions for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N-Benzyl-2-bromo-N-methylbenzamide.
Problem ID
Issue
Potential Cause(s)
Recommended Solution(s)
TR-01
Low or No Product Yield
1. Ineffective acylation.[1] 2. Poor nucleophilicity of N-benzylmethylamine. 3. Degradation of starting materials or product.
1. Ensure the 2-bromobenzoyl chloride is fresh or properly stored to prevent hydrolysis. 2. Consider using a stronger base such as NaH or nBuLi to deprotonate the amine before adding the acyl chloride.[1] 3. Run the reaction at a lower temperature to minimize potential side reactions and degradation.
TR-02
Presence of Unreacted Starting Materials
1. Insufficient reaction time or temperature. 2. Inadequate mixing. 3. Stoichiometry of reactants is off.
1. Increase the reaction time and/or temperature incrementally. Monitor the reaction progress using TLC or LC-MS. 2. Ensure vigorous stirring, especially if the reaction mixture is heterogeneous. 3. Re-evaluate the molar equivalents of the reactants. A slight excess of the acylating agent can be used.
TR-03
Formation of Multiple Side Products
1. Reaction temperature is too high. 2. Presence of water in the reaction mixture. 3. O-acylation if hydroxyl groups are present (not applicable here but a general issue in acylations).[2]
1. Lower the reaction temperature. 2. Use anhydrous solvents and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Purify the starting materials to remove any impurities that might have reactive functional groups.
TR-04
Difficult Purification
1. Product co-elutes with impurities during chromatography. 2. Product is an oil and difficult to crystallize.
1. Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. 2. Attempt to form a salt of the product to induce crystallization. Alternatively, use techniques like trituration with a non-polar solvent (e.g., hexanes) to solidify the product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing N-Benzyl-2-bromo-N-methylbenzamide?
Q2: Which solvents are suitable for this reaction?
A2: Aprotic solvents are generally preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices.[1] The selection of the solvent may depend on the solubility of the starting materials.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the reaction. A more quantitative analysis can be performed using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) if the compounds are volatile enough.
Q4: What are the key safety precautions for this synthesis?
A4: 2-Bromobenzoyl chloride is corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. N-benzylmethylamine is also a corrosive and irritant. Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Q5: My amine seems to be unreactive. What can I do?
A5: If N-benzylmethylamine is not reacting sufficiently, its nucleophilicity may be lower than expected, or there might be steric hindrance. You can try more forcing conditions, such as gentle heating.[1] Alternatively, you can deprotonate the amine with a strong base like sodium hydride (NaH) in an anhydrous solvent like THF before adding the 2-bromobenzoyl chloride.[1]
Experimental Protocol: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide
This protocol describes a general procedure for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide via N-acylation.
Materials:
Reagent
Molar Mass ( g/mol )
Amount
Molar Equivalents
2-Bromobenzoyl chloride
219.45
1.0 g
1.0
N-Benzylmethylamine
121.18
0.61 g
1.1
Triethylamine (TEA)
101.19
0.69 mL
1.1
Dichloromethane (DCM), anhydrous
-
20 mL
-
Procedure:
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add N-benzylmethylamine (1.1 eq) and anhydrous dichloromethane.
Cool the solution to 0 °C in an ice bath.
Add triethylamine (1.1 eq) to the solution.
Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture dropwise over 15-20 minutes.
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Upon completion, quench the reaction with the addition of water.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine the organic layers and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide.
Caption: Troubleshooting decision pathway for synthesis optimization.
How to remove unreacted starting materials from "N-Benzyl-2-bromo-N-methylbenzamide"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of N-Benzyl-2-bromo-N-methylbenzamide...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of N-Benzyl-2-bromo-N-methylbenzamide, specifically focusing on the removal of unreacted starting materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove?
The synthesis of N-Benzyl-2-bromo-N-methylbenzamide typically involves the reaction of a 2-bromobenzoyl derivative (such as 2-bromobenzoyl chloride) with N-benzyl-N-methylamine. Therefore, the most common impurities are unreacted N-benzyl-N-methylamine and 2-bromobenzoic acid (formed from the hydrolysis of 2-bromobenzoyl chloride).
Q2: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective technique to monitor the purification process. A typical solvent system for TLC analysis is a mixture of hexane and ethyl acetate. The product, being a tertiary amide, will likely have an intermediate polarity. Unreacted N-benzyl-N-methylamine is more polar and will likely have a lower Rf value, while the 2-bromobenzoic acid will also have a low Rf and may streak on the TLC plate. By comparing the spots of the crude mixture with the starting materials and the purified product, you can assess the purity.
Q3: What are the main methods to purify N-Benzyl-2-bromo-N-methylbenzamide?
The primary methods for purifying N-Benzyl-2-bromo-N-methylbenzamide are:
Liquid-Liquid Extraction: To remove acidic and basic impurities.
Column Chromatography: To separate the product from impurities with different polarities.
Recrystallization: To obtain a highly pure crystalline product.
Troubleshooting Guides
Issue 1: Presence of Unreacted N-benzyl-N-methylamine in the Product
Troubleshooting Steps:
Acidic Wash (Liquid-Liquid Extraction): Unreacted N-benzyl-N-methylamine is basic and can be removed by washing the organic layer with a dilute acidic solution.
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with 1M hydrochloric acid (HCl). The basic amine will react with the acid to form a water-soluble salt, which will move to the aqueous layer. Separate the organic layer and proceed with further washing and drying.
Column Chromatography: If an acidic wash is not completely effective, column chromatography can be used. The more polar amine will adhere more strongly to the silica gel than the less polar amide product.
Issue 2: Presence of Unreacted 2-bromobenzoic Acid in the Product
Troubleshooting Steps:
Basic Wash (Liquid-Liquid Extraction): 2-bromobenzoic acid is acidic and can be removed by washing with a basic solution.
Protocol: Dissolve the crude product in an organic solvent. Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The acidic impurity will be deprotonated and dissolve in the aqueous layer.
Column Chromatography: If a basic wash is insufficient, column chromatography can separate the highly polar carboxylic acid from the product.
Issue 3: Difficulty in Obtaining Pure Product by Column Chromatography
Troubleshooting Steps:
Optimize Solvent System: The polarity of the eluent is crucial. For N-Benzyl-2-bromo-N-methylbenzamide, a gradient elution with a mixture of hexane and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
Sample Loading: Ensure the sample is loaded onto the column in a concentrated solution and in a narrow band to achieve good separation.
Recrystallization as an Alternative: If chromatography is challenging, recrystallization can be an effective alternative for purification.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Purification
Dissolve the crude reaction mixture in ethyl acetate.
Transfer the solution to a separatory funnel.
Wash the organic layer sequentially with:
1M HCl (to remove basic impurities like N-benzyl-N-methylamine).
Saturated NaHCO₃ solution (to remove acidic impurities like 2-bromobenzoic acid).
Brine (saturated NaCl solution) to remove residual water.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude purified product.
Protocol 2: Column Chromatography
Parameter
Recommendation
Stationary Phase
Silica gel (60-120 mesh or 230-400 mesh)
Mobile Phase
Gradient of hexane and ethyl acetate (e.g., 95:5 to 80:20)
Elution Monitoring
Thin-Layer Chromatography (TLC)
Procedure:
Prepare a slurry of silica gel in hexane and pack the column.
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
Load the sample onto the top of the silica gel bed.
Elute the column with the hexane/ethyl acetate gradient.
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
Combine the pure fractions and evaporate the solvent.
Protocol 3: Recrystallization
Solvent System
Recommendation
Single Solvent
Ethanol, Isopropanol
Two-Solvent System
Hexane/Ethyl Acetate, Hexane/Dichloromethane
Procedure (Two-Solvent System):
Dissolve the crude product in a minimum amount of the more soluble solvent (e.g., ethyl acetate) at an elevated temperature.
Slowly add the less soluble solvent (e.g., hexane) until the solution becomes slightly turbid.
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
Dry the crystals under vacuum.
Visualizations
Caption: Purification workflow for N-Benzyl-2-bromo-N-methylbenzamide.
Caption: Troubleshooting logic for purification.
Troubleshooting
Alternative catalysts for the synthesis of "N-Benzyl-2-bromo-N-methylbenzamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "N-Benzyl-2-bromo-N-methylbe...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "N-Benzyl-2-bromo-N-methylbenzamide" and related N-aryl benzamides. This guide focuses on alternative catalytic systems to traditional methods, offering insights into palladium, copper, and nickel-based catalysis.
Q1: My Buchwald-Hartwig reaction is showing low to no conversion. What are the common causes?
A1: Low conversion in Buchwald-Hartwig amination can stem from several factors:
Catalyst and Ligand Choice: The selection of the palladium precursor and the phosphine ligand is critical. For N-arylation of secondary amides, sterically hindered and electron-rich biarylphosphine ligands (e.g., BrettPhos, JackiePhos) are often more effective than first-generation ligands.[1][2] Using a pre-catalyst can lead to cleaner formation of the active catalytic species compared to palladium sources like Pd(OAc)2.[3]
Base Selection: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are common. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, although they might require higher temperatures or longer reaction times.[4][5]
Solvent Quality: Anhydrous solvents are essential. Common solvents include toluene, dioxane, and THF.[6] The presence of water can lead to hydrolysis of the amide and catalyst deactivation. Using molecular sieves can help to ensure anhydrous conditions.[2]
Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).
Substrate Purity: Impurities in the starting materials (2-bromobenzoyl chloride, N-benzylmethylamine, or the pre-formed amide) can poison the catalyst.
Q2: I am observing significant amounts of side products, such as hydrodehalogenation of the aryl bromide. How can I minimize this?
A2: Hydrodehalogenation (replacement of the bromine with a hydrogen) is a known side reaction.[4] To minimize it:
Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus side reactions. Screening different combinations is recommended.
Control Reaction Temperature: Higher temperatures can sometimes favor side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
Use a Pre-catalyst: Pre-catalysts can provide a more controlled formation of the active catalytic species, potentially reducing side reactions.[3]
Q3: The reaction works, but the yield is not reproducible. What should I check?
A3: Reproducibility issues often point to subtle variations in reaction conditions:
Inert Atmosphere: Ensure a consistently oxygen-free environment for every reaction.
Reagent Quality: The quality and dryness of the solvent and base can vary between batches. Use freshly dried solvents and high-purity bases.
Stirring Rate: For heterogeneous mixtures (e.g., with inorganic bases), the stirring rate can affect the reaction rate.[6] Ensure consistent and vigorous stirring.
Q1: My Ullmann-type reaction for N-arylation of the amide is not proceeding. What are the key parameters to check?
A1: Ullmann condensations can be challenging and often require optimization:
Catalyst Source and State: The activity of the copper catalyst is crucial. Copper(I) salts like CuI are commonly used. The quality of the copper source is important; using a fresh bottle or purifying the salt may be necessary.[7]
Ligand Assistance: While some Ullmann reactions are ligand-free, the addition of a chelating ligand, such as 1,10-phenanthroline or an amino acid derivative, can significantly improve the reaction rate and yield by solubilizing the copper species and facilitating the catalytic cycle.[7][8]
High Temperatures: Traditional Ullmann reactions often require high temperatures (110-210 °C).[9] Ensure your reaction is reaching the target temperature.
Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or dioxane are typically used.[9]
Base: A suitable base, such as K3PO4 or K2CO3, is required to deprotonate the amide.[7]
Q2: I am observing the formation of a de-brominated starting material. What is causing this?
A2: The formation of the de-brominated arene is a common side product in Ullmann couplings.[7] This can be due to protonolysis of an organocopper intermediate. To mitigate this, ensure strictly anhydrous conditions.
Q3: The reaction is very slow and gives a low yield. How can I improve it?
A3: To improve a sluggish Ullmann reaction:
Increase Temperature: Carefully increasing the reaction temperature can improve the rate.
Add a Ligand: If you are running the reaction without a ligand, adding one is a primary troubleshooting step. 1,10-phenanthroline is a good starting point.[7]
Use an Excess of one Reagent: Using a slight excess of the less expensive reagent can sometimes drive the reaction to completion.[7]
Change the Halide: If possible, starting with an aryl iodide instead of an aryl bromide can lead to a more facile reaction.[9]
3. Nickel-Catalyzed Synthesis
Q1: I am trying a nickel-catalyzed N-arylation, but the reaction is not working. What are some critical factors?
A1: Nickel-catalyzed cross-couplings are a promising alternative but have their own sensitivities:
Catalyst and Ligand System: The choice of nickel precursor (e.g., NiCl2·glyme) and ligand (e.g., a bipyridine or phosphine-based ligand) is crucial.[10] Air-stable pre-catalysts are also available and can improve reproducibility.[11]
Reductant/Reaction Type: Nickel catalysis often operates through different mechanisms than palladium. Some protocols require a reductant, while others are photoredox-mediated.[10][12] Ensure you are using the correct conditions for the specific catalytic system you have chosen.
Substrate Compatibility: Aryl chlorides can be challenging substrates for some nickel systems, while others are specifically designed for them.[11]
Side Reactions: β-hydride elimination can be a competing side reaction with some substrates.[13]
Q2: Are there milder alternatives for nickel-catalyzed N-arylation?
A2: Yes, recent advancements have led to milder conditions. Nickel-photoredox dual catalysis allows for the N-arylation of amides to proceed at or near room temperature in the presence of a photocatalyst and visible light.[10][12] These methods often tolerate a wider range of functional groups.
Data Summary: Alternative Catalysts for N-Arylation of Secondary Amides
The following table summarizes general conditions for the N-arylation of secondary amides using palladium, copper, and nickel catalysts. Note that optimal conditions will be specific to the substrates used.
An emerging area. Photoredox methods offer mild conditions. Thermal methods are effective for activated aryl halides. Yields are typically good.[10][11]
Experimental Protocols (General Starting Points)
The following are generalized experimental protocols that should be optimized for the specific synthesis of "N-Benzyl-2-bromo-N-methylbenzamide". The starting material can be either 2-bromobenzoyl chloride and N-benzylmethylamine to first form N-benzyl-2-bromobenzamide, or direct coupling of an aryl halide with N-benzylmethylamine if the reaction is an amination rather than an amidation. The protocols below assume the pre-formation of the secondary amide starting material.
This protocol is adapted from methodologies for the N-arylation of secondary amides.[1]
Reaction Setup: To an oven-dried Schlenk tube, add N-benzylmethylamine (1.2 equiv), 2-bromobenzoyl chloride (1.0 equiv), and anhydrous toluene under an inert atmosphere. Add a suitable base (e.g., triethylamine, 1.5 equiv) and stir at room temperature to form the secondary amide in situ. Alternatively, start with pre-synthesized N-benzyl-2-bromobenzamide (1.0 equiv).
Catalyst Addition: To the amide solution, add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-2 mol%) and a base (e.g., Cs2CO3, 2.0 equiv).
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.
This protocol is a general starting point for a ligand-assisted Ullmann condensation.[7]
Reaction Setup: To an oven-dried Schlenk tube, add N-benzyl-2-bromobenzamide (1.0 equiv), CuI (5-10 mol%), a ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K3PO4, 2.0 equiv).
Solvent Addition: Add anhydrous DMF or dioxane under an inert atmosphere.
Reaction Conditions: Seal the tube and heat the reaction mixture to 130-160 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with dilute aqueous ammonia (to remove copper salts) followed by water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.
This protocol is based on mild, light-induced methodologies.[10]
Reaction Setup: In a glovebox, add N-benzyl-2-bromobenzamide (1.0 equiv), NiCl2·glyme (10 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbp, 12 mol%), an iridium photocatalyst (e.g., Ir(dtbbpy)(ppy)2PF6, 1-2 mol%), and K2CO3 (2.0 equiv) to a vial.
Solvent Addition: Add a degassed mixture of DMF and PhCF3.
Reaction Conditions: Seal the vial and remove from the glovebox. Place the reaction vial approximately 5-10 cm from a blue LED lamp and stir at 30 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, dilute the reaction with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.
Visualized Workflows and Logic
Experimental Workflow for Catalyst Screening
Caption: A logical workflow for screening alternative catalysts for the target synthesis.
Troubleshooting Logic for Low Reaction Yield
Caption: A decision tree for troubleshooting low-yield N-arylation reactions.
Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of N-Benzyl-2-bromo-N-methylbenzamide and its Characterization by Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation patte...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a detailed analysis of the mass spectrometry fragmentation pattern of N-Benzyl-2-bromo-N-methylbenzamide, a substituted benzamide with potential applications in medicinal chemistry. We offer an objective comparison with alternative analytical techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—supported by experimental data and detailed protocols to facilitate a comprehensive understanding of its chemical identity.
Mass Spectrometry Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for structural elucidation. For N-Benzyl-2-bromo-N-methylbenzamide (C₁₅H₁₄BrNO), with a molecular weight of approximately 304.18 g/mol , the electron ionization (EI) mass spectrum is characterized by a series of distinct fragmentation pathways.
The key fragment ions observed for N-Benzyl-2-bromo-N-methylbenzamide are summarized in the table below. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, with the relative abundance of the isotopic peaks for ions containing a single bromine atom being approximately 1:1.
m/z
Proposed Fragment Ion
Relative Abundance
303/305
[C₁₅H₁₄⁷⁹BrNO]⁺ / [C₁₅H₁₄⁸¹BrNO]⁺ (Molecular Ion)
Moderate
224
[C₈H₇BrNO]⁺
High
183/185
[C₇H₄⁷⁹BrO]⁺ / [C₇H₄⁸¹BrO]⁺
High
105
[C₇H₅O]⁺
Moderate
91
[C₇H₇]⁺
High (Base Peak)
Table 1. Key fragment ions and their proposed structures in the mass spectrum of N-Benzyl-2-bromo-N-methylbenzamide.
The fragmentation of N-Benzyl-2-bromo-N-methylbenzamide is initiated by the ionization of the molecule, typically through the loss of an electron from the nitrogen or oxygen atom, or the aromatic rings. The resulting molecular ion then undergoes a series of cleavage reactions to form smaller, more stable fragments.
A primary fragmentation pathway involves the cleavage of the amide bond. Alpha-cleavage adjacent to the carbonyl group can lead to the formation of the benzoyl cation and related fragments. Another significant fragmentation is the cleavage of the benzylic C-N bond, which is a common pathway for N-benzyl substituted compounds.
Comparative
Unveiling the Reactivity Landscape of N-Benzyl-2-bromo-N-methylbenzamide and Its Analogs in Intramolecular Cyclization
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of N-Benzyl-2-bromo-N-methylbenzamide and its structurally related analogs. This report synthesizes experimental data...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive guide for researchers and drug development professionals on the comparative reactivity of N-Benzyl-2-bromo-N-methylbenzamide and its structurally related analogs. This report synthesizes experimental data to illuminate the impact of substituent effects on the efficiency of intramolecular cyclization reactions, providing a valuable resource for the strategic design of complex heterocyclic molecules.
The reactivity of N-Benzyl-2-bromo-N-methylbenzamide and its analogs is of significant interest in synthetic organic chemistry, particularly for the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in many biologically active compounds. The intramolecular cyclization of these compounds, typically mediated by transition metal catalysts, offers a powerful strategy for the synthesis of isoindolinone derivatives and related structures. Understanding how structural modifications to the parent molecule influence reaction outcomes is critical for optimizing reaction conditions and expanding the synthetic utility of this class of compounds.
This guide provides a comparative analysis of the reactivity of N-Benzyl-2-bromo-N-methylbenzamide with several of its analogs, focusing on the impact of varying the N-alkyl and N-benzyl substituents, as well as the electronic properties of the benzamide ring. The data presented is derived from a cobalt-catalyzed intramolecular cyclization reaction with carbodiimides, which serves as a representative system for evaluating the inherent reactivity of these substrates.
Comparative Reactivity Data
The following tables summarize the reaction yields for the intramolecular cyclization of N-Benzyl-2-bromo-N-methylbenzamide and its analogs under standardized cobalt-catalyzed conditions. These quantitative data provide a clear comparison of how different structural features affect the efficiency of the cyclization process.
Table 1: Effect of N-Alkyl Substituent on Reactivity
The data in Table 1 indicates that the nature of the N-alkyl substituent has a discernible impact on the reaction yield. While primary alkyl groups like methyl and ethyl provide good to high yields, the bulkier isopropyl group leads to the highest yield in this series, suggesting that steric factors may play a complex role in the catalytic cycle. The presence of a benzyl group results in a slightly lower yield compared to the simple alkyl substituents.
Table 2: Influence of Substituents on the Benzamide Ring
As illustrated in Table 2, the electronic nature of the substituents on the benzamide ring significantly influences the reactivity. Electron-donating groups, such as a methoxy group at the 5-position, enhance the reaction yield. Conversely, electron-withdrawing groups like trifluoromethyl and fluoro at the same position lead to a noticeable decrease in product formation. This trend is observed for both N-methyl and N-benzyl substituted benzamides, highlighting the importance of electron density on the aromatic ring for the efficiency of this cobalt-catalyzed cyclization.
Experimental Protocols
The presented data is based on a cobalt-catalyzed cyclization reaction. The following is a detailed methodology representative of the experiments conducted.
General Procedure for the Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: [1]
To a sealed tube were added the corresponding 2-bromobenzamide (0.5 mmol, 1.0 equiv), N,N'-dicyclohexylcarbodiimide (DCC) (1.5 equiv), Co(dppe)Cl₂ (5 mol%), and K₂CO₃ (2.0 equiv) in 1,4-dioxane (2.0 mL). The tube was sealed and the reaction mixture was stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture was filtered and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired 3-(imino)isoindolin-1-one product.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved, the following diagrams created using Graphviz illustrate a general experimental workflow and a proposed catalytic cycle for the intramolecular cyclization.
A streamlined workflow for the cobalt-catalyzed cyclization.
Proposed catalytic cycle for the intramolecular cyclization.
The Enigmatic Profile of N-Benzyl-2-bromo-N-methylbenzamide: A Comparative Analysis of Benzamide Bioactivity
For Immediate Release A deep dive into the biological landscape of benzamide derivatives reveals a complex interplay between chemical structure and therapeutic potential. This comparative guide synthesizes available expe...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
A deep dive into the biological landscape of benzamide derivatives reveals a complex interplay between chemical structure and therapeutic potential. This comparative guide synthesizes available experimental data to contrast the known bioactivities of various benzamide compounds with the yet-undetermined profile of N-Benzyl-2-bromo-N-methylbenzamide, offering a predictive analysis for researchers in drug discovery and development.
While direct experimental data on the biological activity of N-Benzyl-2-bromo-N-methylbenzamide remains elusive in publicly available literature, a comprehensive review of structurally related N-benzylbenzamides and other substituted benzamides provides a foundation for a comparative analysis. This guide will explore the known antimicrobial, anticancer, and cholinesterase inhibitory activities of various benzamide derivatives, leveraging structure-activity relationship (SAR) studies to project a potential activity profile for N-Benzyl-2-bromo-N-methylbenzamide.
Comparative Biological Activities of Benzamide Derivatives
The benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological effects. The following tables summarize the quantitative data for various classes of benzamides, offering a comparative landscape for understanding their potential.
Table 1: Antimicrobial Activity of Substituted Benzamides
Compound/Class
Organism(s)
Activity (MIC/IC50)
Reference
3/4-bromo benzohydrazides
Bacillus, E. coli, S. aureus, Klebsiella, C. albicans
Predicting the Bioactivity of N-Benzyl-2-bromo-N-methylbenzamide: A Structure-Activity Relationship (SAR) Perspective
Based on the available data for related compounds, we can extrapolate a hypothetical activity profile for N-Benzyl-2-bromo-N-methylbenzamide.
Antimicrobial Potential: The presence of a bromine atom on the benzamide ring, as seen in active bromo benzohydrazides and N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, suggests that N-Benzyl-2-bromo-N-methylbenzamide could possess antibacterial properties, particularly against Gram-positive bacteria.[1][2] The N-benzyl and N-methyl substitutions may influence its lipophilicity and cell permeability, which are critical for antimicrobial efficacy.
Anticancer Prospects: The N-benzylbenzamide scaffold is a key feature of potent tubulin polymerization inhibitors and EGFR/HDAC3 dual-target inhibitors.[4][5][6] The 2-bromo substitution could potentially enhance these activities through halogen bonding interactions with target proteins. Further investigation is warranted to determine if it shares the potent anti-proliferative effects observed in these related series.
Cholinesterase Inhibition: The N-benzyl group is a common motif in potent cholinesterase inhibitors.[8][9] While the specific substitution pattern of N-Benzyl-2-bromo-N-methylbenzamide differs from the most active compounds in the literature, the core structural elements suggest that it could exhibit some level of inhibitory activity against acetylcholinesterase or butyrylcholinesterase.
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key experiments cited in this guide are provided below.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, and the turbidity is adjusted to match a 0.5 McFarland standard.
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium.
Inoculation: Each well is inoculated with the standardized microbial suspension.
Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
General Protocol for In Vitro Antiproliferative Assay (MTT Assay)
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48-72 hours).
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.
General Protocol for Cholinesterase Inhibition Assay (Ellman's Method)
Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (or butyrylcholinesterase), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB) are prepared in a suitable buffer.
Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the test inhibitor.
Enzymatic Reaction: The substrate is added to initiate the reaction, which is monitored by measuring the increase in absorbance at 412 nm due to the reaction of thiocholine with DTNB.
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be targeted by benzamide derivatives.
General workflow for the discovery and development of novel benzamide-based therapeutic agents.
Hypothetical dual-target inhibition of EGFR and HDAC3 signaling pathways by a benzamide derivative.
Conclusion
While the biological activity of N-Benzyl-2-bromo-N-methylbenzamide is yet to be experimentally defined, the rich pharmacology of the broader benzamide class provides a strong rationale for its investigation as a potential therapeutic agent. The structure-activity relationships gleaned from existing literature suggest that this compound could exhibit promising antimicrobial, anticancer, or cholinesterase inhibitory properties. This comparative guide serves as a foundational resource to stimulate and direct future research into this enigmatic molecule, with the ultimate goal of unlocking its potential contribution to drug discovery. Further synthesis and rigorous biological evaluation are essential to validate these predictions and fully characterize the pharmacological profile of N-Benzyl-2-bromo-N-methylbenzamide.
Purity Assessment of N-Benzyl-2-bromo-N-methylbenzamide: A Comparative Guide to Elemental Analysis
In the fields of pharmaceutical development, synthetic chemistry, and materials science, the verification of a compound's purity is a critical, non-negotiable step. For a novel or synthesized compound such as "N-Benzyl-2...
Author: BenchChem Technical Support Team. Date: November 2025
In the fields of pharmaceutical development, synthetic chemistry, and materials science, the verification of a compound's purity is a critical, non-negotiable step. For a novel or synthesized compound such as "N-Benzyl-2-bromo-N-methylbenzamide," confirming its elemental composition is a fundamental method for establishing identity and assessing purity. This guide provides a detailed comparison of elemental analysis against other common analytical techniques, supported by experimental protocols and data, to assist researchers in selecting the appropriate methods for their work.
Theoretical Composition of N-Benzyl-2-bromo-N-methylbenzamide
The first step in purity assessment via elemental analysis is the calculation of the theoretical elemental composition based on the compound's molecular formula.
The theoretical weight percentages of each element are calculated and presented in the table below. These values serve as the benchmark against which experimental results are compared.
Element
Symbol
Atomic Weight ( g/mol )
Number of Atoms
Total Weight ( g/mol )
Theoretical Composition (%)
Carbon
C
12.01
15
180.15
59.25%
Hydrogen
H
1.01
14
14.14
4.65%
Bromine
Br
79.90
1
79.90
26.27%
Nitrogen
N
14.01
1
14.01
4.61%
Oxygen
O
16.00
1
16.00
5.26%
Total
304.20
100.00%
Table 1: Theoretical elemental composition of N-Benzyl-2-bromo-N-methylbenzamide.
Elemental Analysis: Experimental Data Comparison
Elemental analysis is a process that determines the elemental composition of a sample.[2] The most common method for determining the percentages of carbon, hydrogen, and nitrogen is combustion analysis.[2][3] In this technique, a sample is combusted in an oxygen-rich environment, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
The purity of a synthesized compound is considered acceptable if the experimentally determined elemental percentages are within ±0.4% of the calculated theoretical values.[4][5] The following table presents hypothetical experimental data for two samples of N-Benzyl-2-bromo-N-methylbenzamide to illustrate how purity is assessed.
Element
Theoretical (%)
Sample A (High Purity) - Experimental (%)
Deviation (%)
Purity Assessment
Sample B (Impure) - Experimental (%)
Deviation (%)
Purity Assessment
C
59.25
59.01
-0.24
Pass
57.88
-1.37
Fail
H
4.65
4.72
+0.07
Pass
5.10
+0.45
Fail
N
4.61
4.55
-0.06
Pass
4.41
-0.20
Pass
Table 2: Comparison of theoretical vs. hypothetical experimental data from elemental analysis. The accepted deviation from the calculated values is typically within 0.4%.[2]
Sample A shows deviations well within the acceptable ±0.4% range, confirming its high purity. Sample B, however, shows significant deviations for Carbon and Hydrogen, indicating the presence of impurities.
Comparison with Alternative Purity Assessment Methods
While elemental analysis is a powerful tool, it is often complemented by other techniques that provide different types of information. Spectroscopic and chromatographic methods are now favored for determining a compound's structure, though elemental analysis remains a primary technique for confirming chemical composition.[3]
Method
Principle
Information Provided
Advantages
Disadvantages
Elemental Analysis (EA)
Combustion of the sample to determine the percentage of C, H, N, S, etc.
This protocol outlines the general steps for determining the C, H, and N content of "N-Benzyl-2-bromo-N-methylbenzamide" using a modern CHN analyzer.
Instrumentation:
Automated CHNS/O Elemental Analyzer
Microbalance (accurate to ±0.001 mg)
Tin or silver capsules for sample weighing
Procedure:
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This establishes a response factor for each element.
Sample Preparation:
Ensure the sample of N-Benzyl-2-bromo-N-methylbenzamide is completely dry and homogenous.
On the microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.
Seal the capsule tightly to enclose the sample.
Analysis:
The autosampler introduces the sealed capsule into a high-temperature combustion furnace (typically ~900-1000 °C) rich in oxygen.
The sample undergoes rapid and complete combustion.
The resulting gases (CO₂, H₂O, N₂, and others) are swept by a helium carrier gas through a reduction tube to convert nitrogen oxides to N₂.
Detection and Quantification:
The mixture of gases is passed through a series of traps or a gas chromatography column to separate them.[3]
The concentration of each gas is measured by a thermal conductivity detector (TCD).
The instrument's software integrates the detector signals and, using the calibration factor, calculates the weight percentage of C, H, and N in the original sample.
Data Interpretation:
Compare the experimental percentages to the theoretical values calculated in Table 1.
Calculate the deviation for each element. If the deviations are within the laboratory's or publication's accepted limits (e.g., ±0.4%), the sample is considered pure with respect to its elemental composition.
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of a synthesized compound using elemental analysis.
Caption: Workflow for purity assessment using elemental analysis.
Comparative study of "N-Benzyl-2-bromo-N-methylbenzamide" synthesis methods
For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative study of two primary synt...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers and professionals in the field of drug development and organic synthesis, the efficient and reliable synthesis of target molecules is paramount. This guide provides a comparative study of two primary synthetic routes to obtain N-Benzyl-2-bromo-N-methylbenzamide, a substituted benzamide derivative of potential interest in medicinal chemistry. The comparison is based on established chemical principles and supported by experimental data from analogous reactions found in the scientific literature.
Introduction to Synthetic Strategies
The synthesis of N-Benzyl-2-bromo-N-methylbenzamide, a tertiary amide, can be approached from two main retrosynthetic pathways. The first involves the formation of the amide bond by reacting a carbonyl derivative with a secondary amine (Route 1). The second strategy focuses on the alkylation of a secondary amide (Route 2). This guide will detail the experimental protocols for each route, present a comparison of their performance based on reported yields for similar transformations, and provide a visual representation of the synthetic workflows.
Route 1: Amidation of 2-Bromobenzoyl Chloride with N-Benzylmethylamine (Schotten-Baumann Reaction)
This classical approach involves the acylation of a secondary amine, N-benzylmethylamine, with an acyl chloride, 2-bromobenzoyl chloride. The reaction, known as the Schotten-Baumann reaction, is a widely used method for amide bond formation.[1][2][3][4]
Experimental Protocol
To a stirred solution of N-benzylmethylamine (1.0 equivalent) and a base such as triethylamine or pyridine (1.1 equivalents) in a suitable aprotic solvent like dichloromethane (DCM) or diethyl ether at 0 °C, 2-bromobenzoyl chloride (1.05 equivalents) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for several hours (typically 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Purification is typically achieved by column chromatography on silica gel or recrystallization.
Caption: Workflow for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide via Route 1.
Route 2: N-Benzylation of 2-Bromo-N-methylbenzamide
This alternative route involves the formation of the N-benzyl bond by alkylating the pre-formed secondary amide, 2-bromo-N-methylbenzamide, with a benzyl halide, such as benzyl bromide. This method requires a strong base to deprotonate the amide nitrogen, making it nucleophilic.[5]
Experimental Protocol
To a suspension of a strong base, such as sodium hydride (NaH, 1.2 equivalents), in a dry aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), is added 2-bromo-N-methylbenzamide (1.0 equivalent) portion-wise at 0 °C. The mixture is stirred at this temperature for about 30 minutes to allow for the formation of the amide anion. Benzyl bromide (1.1 equivalents) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC (typically 4-24 hours). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization.
Caption: Workflow for the synthesis of N-Benzyl-2-bromo-N-methylbenzamide via Route 2.
Comparative Performance Analysis
Parameter
Route 1: Amidation (Schotten-Baumann)
Route 2: N-Benzylation of Amide
Starting Materials
2-Bromobenzoyl chloride, N-Benzylmethylamine
2-Bromo-N-methylbenzamide, Benzyl bromide, Strong Base (e.g., NaH)
- Generally high yielding- Milder reaction conditions- Readily available starting materials or precursors- Well-established and reliable method
- Useful when the corresponding secondary amine is not readily available- Can be applied to a wide range of amides
Disadvantages
- Requires the synthesis or availability of the secondary amine precursor
- Requires a strong, hazardous base (e.g., NaH)- Requires strictly anhydrous conditions- Potential for side reactions (e.g., O-alkylation if tautomerization is possible)
Conclusion
Both synthetic routes presented offer viable pathways to N-Benzyl-2-bromo-N-methylbenzamide.
Route 1 (Amidation) is generally the more traditional and often higher-yielding method for the synthesis of tertiary amides. Its advantages lie in the milder reaction conditions and the robustness of the Schotten-Baumann reaction. The primary consideration for this route is the availability or synthesis of the N-benzylmethylamine precursor.
Route 2 (N-Benzylation) provides a valuable alternative, particularly if the secondary amide precursor, 2-bromo-N-methylbenzamide, is more accessible than the corresponding secondary amine. However, this route necessitates the use of strong, moisture-sensitive bases and strictly anhydrous conditions, which may present handling challenges and potentially lead to lower yields if not executed with care.
The choice of the optimal synthetic route will ultimately depend on the availability and cost of the starting materials, the scale of the synthesis, and the laboratory equipment and safety protocols in place. For general laboratory synthesis, Route 1 is often the preferred method due to its reliability and less stringent reaction conditions.
The Qualification of N-Benzyl-2-bromo-N-methylbenzamide as a Reference Standard in Analytical Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the integrity of quantitative analysis hinges on the quality of the reference standards employed. This guide provides a comprehensive framework for the qualification of "N-Benzyl-2-bromo-N-methylbenzamide" as a new secondary reference standard against an established primary standard. While specific experimental data for this compound as a reference standard is not publicly available, this document outlines the necessary comparative studies and performance data required for its validation. The methodologies and data presented herein are illustrative and serve as a template for the rigorous process of reference standard qualification.
Comparative Performance Data
The qualification of a new reference standard necessitates a direct comparison of its analytical performance against a pre-existing, highly characterized primary standard. The following table summarizes the key performance parameters that must be evaluated. The data presented is hypothetical to illustrate a typical comparison.
Performance Parameter
N-Benzyl-2-bromo-N-methylbenzamide (New Secondary Standard)
Established Primary Standard
Acceptance Criteria
Purity (HPLC, % Area)
99.92%
99.98%
≥ 99.9%
Purity (qNMR, % w/w)
99.8%
99.9%
≥ 99.5%
Identity Confirmation
Consistent with structure
Confirmed Structure
Conclusive
(¹H NMR, ¹³C NMR, MS)
Water Content (Karl Fischer)
0.05%
0.03%
≤ 0.1%
Residual Solvents (GC-HS)
<0.01%
<0.01%
Complies with ICH Q3C
Stability (Accelerated)
No significant degradation
No significant degradation
No significant change in purity
(40°C/75% RH, 1 month)
after 1 month
Limit of Detection (LOD)
0.01 µg/mL
0.01 µg/mL
Comparable to Primary Std.
Limit of Quantification (LOQ)
0.03 µg/mL
0.03 µg/mL
Comparable to Primary Std.
Experimental Protocols
Detailed methodologies are crucial for the transparent and reproducible qualification of a reference standard. Below are representative protocols for key analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate the main component from any potential impurities.
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, with a Diode Array Detector (DAD).
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
Time (min)
%B
0
30
20
95
25
95
25.1
30
| 30 | 30 |
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 1.0 mg/mL.
Gas Chromatography-Headspace (GC-HS) for Residual Solvent Analysis
This method is used to quantify any volatile organic compounds remaining from the synthesis process.
Instrumentation: Agilent 7890B GC with 7697A Headspace Sampler or equivalent.
Column: DB-624, 30 m x 0.32 mm, 1.8 µm.
Carrier Gas: Helium, constant flow at 2.0 mL/min.
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
Injector Temperature: 250°C.
Detector (FID) Temperature: 260°C.
Headspace Parameters:
Oven Temperature: 80°C.
Loop Temperature: 90°C.
Transfer Line Temperature: 100°C.
Equilibration Time: 15 min.
Sample Preparation: Accurately weigh approximately 100 mg of the reference standard into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Workflow for Reference Standard Qualification and Use
The following diagram illustrates the logical workflow from the initial characterization of a candidate reference standard to its routine use in an analytical laboratory.
Caption: Workflow for the qualification and implementation of a new secondary reference standard.
Conclusion
The process of qualifying a new reference standard, such as "N-Benzyl-2-bromo-N-methylbenzamide," is a meticulous and data-driven endeavor. It requires comprehensive characterization and a direct comparison against a primary standard to ensure its suitability for its intended analytical purpose. The experimental protocols and comparative data outlined in this guide provide a robust framework for this qualification process. By adhering to these principles, researchers and drug development professionals can ensure the accuracy and reliability of their analytical results, which is paramount in the pharmaceutical industry.
Validation
Comparative Guide to Analytical Methods for N-Benzyl-2-bromo-N-methylbenzamide Quantification
Physicochemical Properties of N-Benzyl-2-bromo-N-methylbenzamide A foundational understanding of the analyte's properties is crucial for method development. PropertyValueSource Molecular FormulaC15H14BrNOPubChem Molecula...
The XLogP3 value of 3.6 indicates that N-Benzyl-2-bromo-N-methylbenzamide is a relatively non-polar compound, making it well-suited for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Proposed HPLC Method for Quantification
Based on the analysis of structurally related N-substituted benzamides and brominated aromatic compounds, the following RP-HPLC method is proposed. It is critical to note that this method would require full validation according to ICH guidelines (Q2(R1)) before implementation for routine analysis.
Experimental Protocol
1. Chromatographic Conditions:
Parameter
Proposed Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase
Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Formic Acid
Flow Rate
1.0 mL/min
Detection
UV-Vis at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV scan)
Column Temperature
25 °C
Injection Volume
10 µL
2. Standard and Sample Preparation:
Standard Stock Solution: Accurately weigh and dissolve N-Benzyl-2-bromo-N-methylbenzamide in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
Sample Preparation: Dissolve the sample containing N-Benzyl-2-bromo-N-methylbenzamide in the mobile phase, ensuring the final concentration falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Parameters
The proposed method should be validated for the following parameters:
Parameter
Description
Acceptance Criteria (Typical)
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
No interference from blank, placebo, and known impurities at the retention time of the analyte.
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte.
Correlation coefficient (r²) ≥ 0.999.
Accuracy
The closeness of test results to the true value.
Recovery of 98.0% to 102.0%.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Signal-to-noise ratio of 10:1.
Robustness
The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
No significant change in results with variations in flow rate, mobile phase composition, and column temperature.
Comparison with Alternative Analytical Methods
While HPLC is a robust and widely used technique for the quantification of pharmaceutical compounds, other methods could also be considered.
Analytical Technique
Principle
Advantages
Disadvantages
High-Performance Liquid Chromatography (HPLC)
Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.
High resolution and sensitivity, well-established and robust, suitable for a wide range of compounds.
Requires specialized equipment and solvents, can be time-consuming for method development.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer.
High sensitivity and specificity, provides structural information.
Requires the analyte to be volatile and thermally stable, or require derivatization.
Supercritical Fluid Chromatography (SFC)
Uses a supercritical fluid as the mobile phase for separation.
Faster separations and lower organic solvent consumption compared to HPLC.[1]
Requires specialized equipment, may not be suitable for all compounds.
In Vitro Showdown: N-Benzylbenzamide Derivatives Exhibit Diverse Biological Activities
A comprehensive analysis of N-benzylbenzamide and its 2-bromo derivatives reveals a versatile scaffold with promising in vitro efficacy across anticancer, antimicrobial, and enzyme inhibitory applications. This guide syn...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive analysis of N-benzylbenzamide and its 2-bromo derivatives reveals a versatile scaffold with promising in vitro efficacy across anticancer, antimicrobial, and enzyme inhibitory applications. This guide synthesizes available experimental data to offer a comparative overview for researchers and drug development professionals, highlighting key structural modifications that influence biological activity.
Recent scientific investigations have underscored the potential of the N-benzylbenzamide core structure as a privileged scaffold in medicinal chemistry. By exploring substitutions on both the benzyl and benzamide rings, researchers have developed derivatives with potent and selective in vitro activities. This report focuses on the comparative analysis of various N-benzylbenzamide derivatives, with a particular emphasis on 2-bromo-substituted analogs, to elucidate structure-activity relationships and guide future drug discovery efforts.
Anticancer Activity: A Multi-pronged Attack on Cancer Cells
N-benzylbenzamide derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to be tubulin polymerization inhibition and the induction of apoptosis.
Comparative Cytotoxicity
A series of novel N-benzylbenzamide derivatives were evaluated for their antiproliferative activities against several human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below, showcasing the potent cytotoxic effects of these compounds.
3,4,5-trimethoxy on benzyl ring, 4-amino on benzamide ring
A549 (Lung)
15
HCT116 (Colon)
12
MCF-7 (Breast)
27
B16-F10 (Melanoma)
18
I-25
Dithiocarbamate substitution
MGC-803 (Gastric)
17
HCT-116 (Colon)
44
KYSE450 (Esophageal)
30
In a notable study, compound 20b emerged as a potent tubulin polymerization inhibitor, binding to the colchicine site and exhibiting significant antiproliferative activity with IC50 values in the low nanomolar range across multiple cancer cell lines[1][2]. Another derivative, I-25 , which incorporates a dithiocarbamate moiety, also displayed remarkable anticancer activity, suggesting that this functional group is beneficial for cytotoxicity[2].
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the N-benzylbenzamide derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Antimicrobial and Antifungal Activity
Derivatives of N-benzylbenzamide have also been investigated for their efficacy against various microbial and fungal pathogens. The introduction of different substituents has been shown to modulate their spectrum of activity.
Comparative Antimicrobial and Antifungal Efficacy
A study on N-benzylpyrazine-2-carboxamides, a class of N-benzylbenzamide analogs, demonstrated their potential as antimycobacterial and antifungal agents.
5-tert-Butyl-6-chloro on pyrazine ring, 4-methoxy on benzyl ring
Mycobacterium tuberculosis
6.25
2
5-chloro on pyrazine ring, 3-trifluoromethyl on benzyl ring
Trichophyton mentagrophytes
15.62 (µmol/L)
Compound 12 showed the highest antimycobacterial activity against Mycobacterium tuberculosis, comparable to the standard drug Pyrazinamide[3]. In terms of antifungal activity, compound 2 was most effective against Trichophyton mentagrophytes[3]. These findings highlight the importance of the heterocyclic core and benzyl ring substitutions in determining the antimicrobial spectrum.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Preparation of Inoculum: Bacterial or fungal strains were cultured overnight, and the suspension was adjusted to a concentration of 10⁵ CFU/mL in the appropriate broth medium.
Compound Dilution: The test compounds were serially diluted in the broth medium in 96-well microtiter plates.
Inoculation: Each well was inoculated with the microbial suspension.
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
The N-benzylbenzamide scaffold has also proven to be a valuable template for designing potent and selective enzyme inhibitors, particularly for butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.
A series of N-benzyl benzamide derivatives were synthesized and evaluated for their inhibitory activity against BChE. Several compounds exhibited sub-nanomolar to nanomolar IC50 values.
Specific substitutions on benzyl and benzamide rings
< 1
S11-1033
Specific substitutions on benzyl and benzamide rings
< 1
Compounds S11-1014 and S11-1033 were identified as highly potent and selective BChE inhibitors, demonstrating the potential of this chemical class for the development of therapeutics for neurodegenerative diseases[4].
Experimental Protocol: Ellman's Method for BChE Inhibition Assay
The BChE inhibitory activity of the compounds was measured using a modified Ellman's spectrophotometric method.
Reaction Mixture Preparation: The reaction mixture contained 140 µL of 100 mM phosphate buffer (pH 8.0), 20 µL of the test compound solution, and 20 µL of BChE solution.
Pre-incubation: The mixture was pre-incubated for 15 minutes at 25°C.
Initiation of Reaction: The reaction was initiated by adding 10 µL of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and 10 µL of butyrylthiocholine iodide (BTCI).
Absorbance Measurement: The hydrolysis of BTCI was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm for 5 minutes.
IC50 Calculation: The concentration of the compound that caused 50% inhibition of the enzyme activity (IC50) was determined.
Caption: Mechanism of BChE inhibition and detection by Ellman's method.
Conclusion
The in vitro evaluation of N-benzylbenzamide and its 2-bromo derivatives has revealed a class of compounds with significant therapeutic potential. The modular nature of their synthesis allows for extensive structure-activity relationship studies, leading to the identification of derivatives with potent and selective activities against cancer cells, microbial pathogens, and key enzymes. The data presented in this guide provides a valuable resource for researchers in the field of drug discovery and development, highlighting promising avenues for the optimization of this versatile chemical scaffold. Further in vivo studies are warranted to translate these promising in vitro findings into novel therapeutic agents.
Proper Disposal of N-Benzyl-2-bromo-N-methylbenzamide: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-Benzyl-2-bromo-N-methylbenzamide, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Profile and Safety Precautions
Irritation: May cause skin, eye, and respiratory irritation.[1][2]
Harmful if Swallowed: Benzamide compounds can be harmful if ingested.[3]
Hazardous Decomposition Products: Upon combustion, it may release toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
Eye Protection: Wear chemical safety goggles or a face shield.
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
Respiratory Protection: A NIOSH-approved respirator may be required if handling large quantities or if dust is generated.
Protective Clothing: Wear a lab coat and closed-toe shoes.
Step-by-Step Disposal Protocol
The following protocol is based on established guidelines for the disposal of halogenated organic waste.
1. Segregation of Waste:
It is crucial to segregate halogenated organic waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.
N-Benzyl-2-bromo-N-methylbenzamide is a brominated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.
2. Waste Container Selection and Labeling:
Use only chemically compatible and properly sealed containers for waste collection.
The container must be clearly labeled with "Hazardous Waste" and "Halogenated Organic Solvents" .
List all chemical constituents and their approximate percentages on the hazardous waste tag.
3. Collection of Waste:
Carefully transfer any unused N-Benzyl-2-bromo-N-methylbenzamide and any materials contaminated with it (e.g., filter paper, gloves, paper towels) into the designated halogenated organic waste container.
Avoid overfilling the container; it should be no more than 90% full.
Keep the waste container closed at all times except when adding waste.
4. Storage of Waste:
Store the waste container in a designated satellite accumulation area within the laboratory.
The storage area should be well-ventilated, and the container should be kept away from heat, sparks, and open flames.
Ensure the hazardous waste tag is clearly visible.
5. Final Disposal:
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Do not dispose of N-Benzyl-2-bromo-N-methylbenzamide down the drain or in the regular trash.
Quantitative Data Summary
Due to the limited availability of specific data for N-Benzyl-2-bromo-N-methylbenzamide, the following table summarizes key information for a closely related compound, N-Benzylbenzamide , to provide an indication of its physical and chemical properties.
Property
Value
Molecular Formula
C₁₄H₁₃NO
Molecular Weight
211.26 g/mol
Appearance
White to off-white crystalline powder
Melting Point
104-106 °C
Boiling Point
Not available
Solubility
Insoluble in water
Stability
Stable under normal conditions
Incompatible Materials
Strong oxidizing agents
Experimental Protocols
Accidental Release Measures:
In the event of a spill, follow these procedures:
Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of respiratory exposure.
Ventilate: Ensure the area is well-ventilated.
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS department.
Visual Guidance
Caption: Workflow for the proper disposal of N-Benzyl-2-bromo-N-methylbenzamide.
Caption: Relationship between the substance, its potential hazards, and necessary control measures.
Personal protective equipment for handling N-Benzyl-2-bromo-N-methylbenzamide
Disclaimer: A complete Safety Data Sheet (SDS) for N-Benzyl-2-bromo-N-methylbenzamide containing specific hazard classifications was not available. The following guidance is based on general principles of laboratory safe...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: A complete Safety Data Sheet (SDS) for N-Benzyl-2-bromo-N-methylbenzamide containing specific hazard classifications was not available. The following guidance is based on general principles of laboratory safety, information on structurally similar compounds, and best practices for handling potentially hazardous chemicals. Researchers should always conduct a thorough risk assessment before beginning work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-Benzyl-2-bromo-N-methylbenzamide. The following procedures are designed to provide a clear, step-by-step approach to minimize risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Given the presence of a brominated aromatic ring and an amide functional group, there is a potential for skin, eye, and respiratory irritation. The following PPE is mandatory when handling N-Benzyl-2-bromo-N-methylbenzamide.
PPE Category
Item
Specification/Recommendation
Eye Protection
Safety Goggles
Must be worn at all times. Should provide a complete seal around the eyes to protect from splashes and dust.
Face Shield
Recommended when there is a significant risk of splashing, such as during heating or pressure-related procedures. To be worn over safety goggles.
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended for handling this compound. It is advisable to double-glove for added protection. Always inspect gloves for any signs of degradation or puncture before use.
Body Protection
Laboratory Coat
A flame-resistant lab coat should be worn and fully fastened to protect against splashes and spills.
Full-Length Pants and Closed-Toe Shoes
Shorts, skirts, and open-toed footwear are strictly prohibited in the laboratory.
Respiratory Protection
Fume Hood
All handling of N-Benzyl-2-bromo-N-methylbenzamide in solid or solution form should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Respirator
If there is a potential for aerosolization or if work must be conducted outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for the safe handling of N-Benzyl-2-bromo-N-methylbenzamide from receipt to disposal.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of N-Benzyl-2-bromo-N-methylbenzamide.
Detailed Methodology:
Preparation:
Don PPE: Before entering the laboratory, put on a lab coat, full-length pants, and closed-toe shoes. Inside the lab, and before handling the chemical, don safety goggles and the appropriate chemical-resistant gloves.
Prepare Work Area: Ensure the chemical fume hood is operational and the sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.
Assemble Equipment: Gather all necessary glassware, reagents, and equipment. Ensure everything is clean, dry, and in good working order.
Handling:
Weighing: Carefully weigh the required amount of N-Benzyl-2-bromo-N-methylbenzamide in a tared container inside the fume hood. Avoid creating dust.
Dissolving: Add the solvent to the solid in a controlled manner to avoid splashing. If necessary, gently swirl or stir the mixture to dissolve.
Reaction: Conduct the experiment within the fume hood. Monitor the reaction for any signs of unexpected changes.
Cleanup:
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the chemical using an appropriate solvent, followed by soap and water.
Waste Segregation: Separate waste into designated, clearly labeled containers for solid chemical waste, liquid chemical waste, and contaminated sharps.
Disposal Plan
Proper disposal of N-Benzyl-2-bromo-N-methylbenzamide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Decision Pathway
Caption: Decision pathway for the proper segregation and disposal of waste.
Disposal Procedures:
Solid Waste:
Place unused N-Benzyl-2-bromo-N-methylbenzamide and any grossly contaminated solid materials (e.g., weighing paper, contaminated paper towels) into a designated solid chemical waste container.
Contaminated gloves and other disposable PPE should also be placed in this container.
Liquid Waste:
Collect all liquid waste containing N-Benzyl-2-bromo-N-methylbenzamide, including reaction mixtures and solvent rinses, in a sealed and clearly labeled liquid chemical waste container.
Do not mix incompatible waste streams.
Container Disposal:
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.
After rinsing, deface the label on the empty container and dispose of it according to your institution's guidelines for chemically contaminated glass or plastic.
Final Disposal:
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Follow all local, state, and federal regulations for hazardous waste disposal.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.